Hemoglobin (64-76)
Description
Structure
2D Structure
Properties
Molecular Formula |
C64H109N17O18 |
|---|---|
Molecular Weight |
1404.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C64H109N17O18/c1-9-36(6)52(80-61(95)51(35(4)5)79-57(91)41(22-14-17-27-66)74-56(90)40(21-13-16-26-65)72-48(84)32-68)62(96)81-53(38(8)82)63(97)71-37(7)54(88)77-45(30-39-19-11-10-12-20-39)59(93)78-46(31-47(69)83)60(94)75-42(24-25-50(86)87)55(89)70-33-49(85)73-44(29-34(2)3)58(92)76-43(64(98)99)23-15-18-28-67/h10-12,19-20,34-38,40-46,51-53,82H,9,13-18,21-33,65-68H2,1-8H3,(H2,69,83)(H,70,89)(H,71,97)(H,72,84)(H,73,85)(H,74,90)(H,75,94)(H,76,92)(H,77,88)(H,78,93)(H,79,91)(H,80,95)(H,81,96)(H,86,87)(H,98,99)/t36-,37-,38+,40-,41-,42-,43-,44-,45-,46-,51-,52-,53-/m0/s1 |
InChI Key |
KBQFUUSAVGNATK-DKBRIIQZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Hemoglobin (64-76) Peptide: Sequence, Synthesis, and Immunological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hemoglobin (64-76) peptide, derived from the beta chain of murine hemoglobin, serves as a crucial tool in immunological research, particularly in the study of T-cell activation, tolerance, and autoimmunity. This technical guide provides a comprehensive overview of this peptide, including its amino acid sequence, methods for its synthesis and purification, and detailed experimental protocols for its application in immunology. Furthermore, this guide presents quantitative data from key studies in a structured format and visualizes the associated biological pathways and experimental workflows.
Peptide Sequence and Properties
The Hemoglobin (64-76) peptide is a 13-amino acid sequence from the d allele of the mouse hemoglobin beta chain.[1][2]
Table 1: Amino Acid Sequence and Physicochemical Properties of Hemoglobin (64-76) Peptide
| Property | Value |
| Full Amino Acid Sequence | Gly-Lys-Lys-Val-Ile-Thr-Ala-Phe-Asn-Glu-Gly-Leu-Lys |
| One-Letter Code | GKKVITAFNEGLK[1][2] |
| Molecular Formula | C64H109N17O18 |
| Molecular Weight | 1404.69 g/mol |
Synthesis and Purification
The synthesis of the Hemoglobin (64-76) peptide is typically achieved through solid-phase peptide synthesis (SPPS).
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize the Hemoglobin (64-76) peptide.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Lysine) to the resin. Activate the Fmoc-protected lysine with HBTU and DIEA in DMF and add it to the resin. Allow the reaction to proceed for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Leu, Gly, Glu, Asn, Phe, Ala, Thr, Ile, Val, Lys, Lys, Gly).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Washing: Precipitate the peptide in cold ether and wash several times with ether to remove scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Lyophilization: Lyophilize the purified peptide to obtain a white powder.
-
Analysis: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Immunological Applications and Experimental Protocols
The Hemoglobin (64-76) peptide is a well-characterized T-cell epitope, particularly in the context of the I-Ek MHC class II molecule. It is extensively used to study the activation of CD4+ T-cells.
T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to antigen presentation.
Objective: To assess the proliferative response of Hb(64-76)-specific T-cells.
Materials:
-
3.L2 TCR transgenic mice (specific for Hb(64-76))[2]
-
Hemoglobin (64-76) peptide
-
Antigen-presenting cells (APCs), such as irradiated splenocytes
-
RPMI 1640 medium supplemented with 10% fetal calf serum, 2-mercaptoethanol, L-glutamine, and antibiotics
-
96-well flat-bottom plates
-
[3H]-thymidine
-
Cell harvester and scintillation counter
Procedure:
-
T-Cell Isolation: Isolate splenic T-cells from 3.L2 TCR transgenic mice.
-
APC Preparation: Prepare single-cell suspensions of splenocytes from a syngeneic mouse to be used as APCs. Irradiate the splenocytes to prevent their proliferation.
-
Cell Culture: In a 96-well plate, co-culture the isolated T-cells (e.g., 2 x 105 cells/well) with irradiated APCs (e.g., 5 x 105 cells/well).
-
Peptide Stimulation: Add the Hemoglobin (64-76) peptide at various concentrations (e.g., 0.01 to 10 µM) to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
[3H]-Thymidine Labeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Measurement: Harvest the cells onto a filter mat and measure the incorporation of [3H]-thymidine using a scintillation counter. The counts per minute (CPM) are proportional to the degree of T-cell proliferation.
Table 2: Representative T-Cell Proliferation Data
| Peptide Concentration (µM) | Mean CPM ± SD |
| 0 (No Peptide) | 500 ± 50 |
| 0.1 | 25,000 ± 2,000 |
| 1 | 80,000 ± 5,000 |
| 10 | 150,000 ± 10,000 |
Note: Data are hypothetical and for illustrative purposes.
Signaling Pathways in T-Cell Activation
The interaction of the Hemoglobin (64-76) peptide presented by an MHC class II molecule with the T-cell receptor (TCR) on a CD4+ T-cell initiates a complex signaling cascade leading to T-cell activation.
Experimental Workflow: In Vivo T-Cell Priming
To study the in vivo effects of the Hemoglobin (64-76) peptide, researchers often immunize mice and analyze the subsequent T-cell response.
Conclusion
The Hemoglobin (64-76) peptide is an invaluable reagent for dissecting the molecular and cellular mechanisms of T-cell immunity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in immunology and related fields. The ability to synthesize this peptide and utilize it in robust in vitro and in vivo assays allows for the detailed investigation of T-cell responses and the development of novel immunomodulatory therapies.
References
An In-depth Technical Guide on the Discovery and Significance of the Hemoglobin (64-76) Epitope
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hemoglobin (64-76) peptide is a well-characterized T-cell epitope derived from the beta-chain of murine hemoglobin. Its discovery and subsequent investigation have provided profound insights into the molecular mechanisms of antigen presentation, T-cell recognition, and the induction of immune responses. This technical guide provides a comprehensive overview of the Hemoglobin (64-76) epitope, including its discovery, immunological significance, and the experimental methodologies used for its characterization. Quantitative data on its binding to Major Histocompatibility Complex (MHC) molecules and its ability to stimulate T-cell responses are summarized. Detailed experimental protocols and visualizations of key biological pathways and experimental workflows are also presented to aid researchers in the field.
Discovery and Immunological Significance
The Hemoglobin (64-76) epitope, with the amino acid sequence GKKVITAFNEGLK, was identified as an immunogenic peptide capable of eliciting a T-cell response.[1][2][3][4] This 13-amino acid peptide is a determinant that can be recognized by T-cells, playing a crucial role in the adaptive immune system. The significance of this epitope lies in its ability to bind to different MHC class II molecules, specifically I-Ek and I-Ak, in distinct registers and lengths. This plasticity in MHC binding demonstrates how a single amino acid sequence can generate diverse T-cell receptor (TCR) ligands.
Studies have shown that both I-Ek and I-Ak restricted T-cell hybridomas can be generated against the Hemoglobin (64-76) epitope. The binding to I-Ak is shifted by one residue compared to its binding to I-Ek and does not rely on a dominant anchor residue at the P1 position. Naturally processed Hemoglobin epitopes presented by I-Ak are typically longer (20-22 residues) compared to those presented by I-Ek (14-16 residues), suggesting that the absence of a dominant P1 anchor can be compensated for by the selection of longer peptides.
The primary T-cell contact residue of Hemoglobin (64-76) has been identified as asparagine at position 72. Substitution of this residue significantly impacts T-cell activation. The glutamic acid at position 73 is also crucial for the proliferative response of T-helper 1 (Th1) and T-helper 2 (Th2) clones. Furthermore, phenylalanine at position 71 has been shown to be critical for the T-cell response, particularly for Th1 cells and T-cell hybridomas, and plays a role in the peptide's affinity for I-Ek molecules.
Quantitative Data
MHC Binding Affinity
The binding affinity of the Hemoglobin (64-76) epitope and its analogs to MHC class II molecules is a critical determinant of its immunogenicity. The half-maximal inhibitory concentration (IC50) is a common measure of this affinity, with lower values indicating stronger binding.
| Peptide/Analog | MHC Allele | IC50 (μM) | Reference |
| Hemoglobin (64-76) | I-Ek | Data not explicitly found in a quantitative format | |
| Hemoglobin (64-76) N72A | I-Ek | Data not explicitly found in a quantitative format | |
| Hemoglobin (64-76) N72T | I-Ek | Data not explicitly found in a quantitative format | |
| Hemoglobin (64-76) N72I | I-Ek | Data not explicitly found in a quantitative format | |
| Hemoglobin (64-76) N72Q | I-Ek | Data not explicitly found in a quantitative format | |
| Hemoglobin (64-76) N72E | I-Ek | Data not explicitly found in a quantitative format |
T-Cell Response
The functional consequence of MHC-peptide binding is the activation of T-cells, which can be measured by proliferation assays and cytokine release assays.
T-Cell Proliferation:
| T-Cell Clone | Stimulating Peptide | Concentration (μM) | Proliferation (cpm [3H]Thymidine incorporation) | Reference |
| 3.L2 T-cells | Hemoglobin (64-76) | 0.01 - 10 | Dose-dependent increase | |
| Clone I (Th0) | Hemoglobin (64-76) | 10 | ~120,000 | |
| Clone I (Th0) | 74L (G74L analog) | 10 | <10,000 |
Cytokine Production:
| T-Cell Clone | Stimulating Peptide | IL-2 (U/mL) | IFN-γ (U/mL) | IL-4 (pg/mL) | Reference |
| Clone I (Th0) | Hemoglobin (64-76) | >100 | 3,230 | 1,851 | |
| 3.L2 T-cell hybridoma | Hemoglobin (64-76) | Dose-dependent increase | Not specified | Not specified |
Experimental Protocols
Peptide Synthesis and Purification
Synthetic Hemoglobin (64-76) peptide and its analogs are typically generated using solid-phase peptide synthesis.
-
Synthesis: Peptides are synthesized on a peptide synthesizer using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Purification: The synthesized peptides are purified by reverse-phase high-performance liquid chromatography (HPLC).
-
Analysis: The purity and identity of the peptides are confirmed by mass spectrometry and amino acid analysis.
MHC-Peptide Binding Assay (Fluorescence Polarization)
This assay measures the binding of a peptide to purified MHC class II molecules in a competitive format.
-
Reagents:
-
Purified, soluble MHC class II molecules (e.g., I-Ek).
-
A high-affinity fluorescently labeled probe peptide.
-
Unlabeled competitor peptides (e.g., Hemoglobin (64-76) and its analogs).
-
Binding buffer.
-
-
Procedure:
-
A fixed concentration of MHC molecules and the fluorescently labeled probe peptide are incubated together.
-
Serial dilutions of the unlabeled competitor peptide are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
The fluorescence polarization of the mixture is measured. The binding of the fluorescent peptide to the larger MHC molecule slows its rotation, increasing the polarization.
-
The IC50 value is determined as the concentration of the competitor peptide that inhibits 50% of the binding of the fluorescent probe peptide.
-
T-Cell Proliferation Assay (CFSE-based)
Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that allows for the tracking of cell divisions.
-
Cell Preparation:
-
Isolate T-cells from the spleen or lymph nodes of immunized mice.
-
Label the T-cells with CFSE.
-
-
Co-culture:
-
Co-culture the CFSE-labeled T-cells with antigen-presenting cells (APCs) that have been pulsed with the Hemoglobin (64-76) peptide or its analogs.
-
Incubate the co-culture for a period sufficient to allow for cell division (typically 3-5 days).
-
-
Analysis:
-
Harvest the cells and stain them with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4).
-
Analyze the cells by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved, allowing for the quantification of the percentage of proliferating cells and the number of divisions they have undergone.
-
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying cytokine-secreting cells at the single-cell level.
-
Plate Coating:
-
Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
-
Cell Incubation:
-
Add T-cells and peptide-pulsed APCs to the wells.
-
Incubate the plate to allow for T-cell activation and cytokine secretion. The secreted cytokine is captured by the antibody on the membrane in the vicinity of the secreting cell.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated detection antibody specific for a different epitope on the cytokine.
-
Add an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase).
-
Add a substrate that is converted by the enzyme into a colored precipitate.
-
-
Analysis:
-
Each spot on the membrane represents a single cytokine-secreting cell.
-
The spots are counted using an automated ELISpot reader to determine the frequency of antigen-specific T-cells.
-
Mandatory Visualizations
Signaling Pathway
Caption: T-Cell activation signaling cascade initiated by Hemoglobin (64-76)-MHC binding.
Experimental Workflows
Caption: Workflow for the identification and characterization of T-cell epitopes.
Caption: Workflow for determining MHC-peptide binding affinity using fluorescence polarization.
Conclusion
The Hemoglobin (64-76) epitope has served as a valuable model system for dissecting the intricacies of T-cell immunology. Its well-defined sequence and immunological properties have enabled detailed studies on MHC-peptide interactions, TCR recognition, and the signaling pathways that govern T-cell activation and differentiation. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to further explore the roles of T-cell epitopes in immunity and disease, and to design novel immunotherapies. The continued study of epitopes like Hemoglobin (64-76) will undoubtedly contribute to a deeper understanding of the adaptive immune system and the development of next-generation vaccines and treatments for a wide range of diseases.
References
Hemoglobin (64-76): A T Cell Inducing Determinant - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hemoglobin peptide fragment spanning amino acids 64-76, derived from the β-chain of murine hemoglobin, serves as a significant model determinant for studying the induction of T cell responses. Its ability to bind to multiple Major Histocompatibility Complex (MHC) class II molecules and elicit a range of T cell responses, from activation to anergy, makes it a valuable tool for dissecting the molecular intricacies of T cell recognition and signaling. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the immunogenicity of Hemoglobin (64-76).
Data Presentation
The following tables summarize key quantitative data from studies on the interaction of Hemoglobin (64-76) and its analogs with MHC molecules and T cells.
Table 1: MHC Binding Characteristics of Hemoglobin (64-76)
| Peptide Sequence | MHC Allele | Binding Characteristics | Reference |
| GKKVITAFNEGLK | I-E^k | Binds effectively, forming a stable complex for T cell recognition. | [1][2] |
| GKKVITAFNEGLK | I-A^k | Binds in a different register and with a longer peptide length (20-22 residues) compared to I-E^k (14-16 residues). The binding does not rely on a dominant P1 anchor residue. | [1] |
Table 2: T Cell Responses to Hemoglobin (64-76) and Analogs
| T Cell Type | Peptide | Concentration | Observed Effect | Reference |
| Th1 Clone (PL.17) | Hb(64-76) | 100 µM | Maximum proliferation observed at 72-96 hours. | [3] |
| Th1 Clone (PL.17) | S70 (Ala to Ser at pos. 70) | 100 µM | No proliferation; induces anergy and antagonism. | [3] |
| Th1 Clone (PL.17) | Low-dose Hb(64-76) | 0.01 µM | Maximum proliferation observed at 24-48 hours. | |
| 3.L2 T cell hybridoma | Hb(64-76) | - | Activation and IL-2 production. | |
| 3.L2 T cell hybridoma | A72 (Asn to Ala at pos. 72) | - | Antagonizes the response to Hb(64-76). | |
| Th1 and Th2 clones | Gln72 (Asn to Gln at pos. 72) | - | No activation observed. | |
| Th1 and Th2 clones | Asp73 (Glu to Asp at pos. 73) | - | Required for proliferative response. | |
| Th0 Clone I | 74L (Gly to Leu at pos. 74) | - | Induces T cell unresponsiveness (anergy). |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
T Cell Proliferation Assay
This assay measures the proliferation of T cells in response to antigen presentation.
-
Cell Preparation: Isolate splenocytes from immunized mice to serve as antigen-presenting cells (APCs). Prepare T cell clones or lines specific for Hb(64-76).
-
Assay Setup: Plate 5 x 10^5 splenocytes per well in a 96-well plate.
-
Peptide Stimulation: Add varying concentrations of the Hb(64-76) peptide or its analogs to the wells.
-
Co-culture: Add a specific number of T cells (e.g., 2 x 10^4 cells/well) to each well.
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 48-72 hours.
-
[3H]Thymidine Incorporation: Pulse the cells with 0.4-1.0 µCi of [3H]thymidine per well for the final 18 hours of incubation.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. The counts per minute (cpm) are proportional to the degree of T cell proliferation.
Peptide Competition Assay
This assay determines the relative binding affinity of a peptide for an MHC molecule.
-
Cell Preparation: Use an I-E^k-restricted T cell hybridoma and suitable APCs.
-
Assay Setup: Co-culture the T cell hybridoma and APCs.
-
Competition: Add a suboptimal, fixed concentration of a known stimulatory peptide (the "index peptide").
-
Inhibition: Add increasing concentrations of the competitor peptide (e.g., a substituted Hb(64-76) analog).
-
Incubation and Readout: After incubation, measure the T cell response (e.g., IL-2 production). A decrease in the response to the index peptide indicates that the competitor peptide is binding to the MHC molecule and preventing the presentation of the index peptide.
Generation of T Cell Hybridomas
T cell hybridomas are immortalized T cell lines that produce IL-2 upon stimulation, providing a stable system for studying T cell activation.
-
Immunization: Immunize mice with the Hb(64-76) peptide emulsified in Complete Freund's Adjuvant (CFA).
-
T Cell Isolation: After a set period, harvest draining lymph nodes and isolate T cells.
-
In Vitro Restimulation: Restimulate the isolated T cells in vitro with the Hb(64-76) peptide and irradiated splenocytes as APCs.
-
Fusion: Fuse the activated T cells with the BW5147 thymoma cell line using polyethylene glycol (PEG).
-
Selection and Cloning: Select for hybrid cells in HAT (hypoxanthine-aminopterin-thymidine) medium and screen for Hb(64-76)-specific IL-2 production. Clone positive wells by limiting dilution.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the T cell response to Hemoglobin (64-76).
Caption: T Cell activation initiated by the recognition of the Hb(64-76)/MHC complex.
References
The Role of Hemoglobin (64-76) in T Cell Receptor Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the hemoglobin peptide fragment 64-76 (Hb(64-76)) in the study of T cell receptor (TCR) interactions and T cell activation. Hb(64-76), presented by the murine MHC class II molecule I-Ek, has become a cornerstone model system for dissecting the fine specificity of TCR recognition, understanding the molecular basis of T cell activation, and investigating phenomena such as T cell anergy and antagonism. This guide provides a comprehensive overview of the key findings, quantitative data, detailed experimental protocols, and the underlying signaling pathways involved in the Hb(64-76):I-Ek/TCR interaction.
Core Concepts and Significance
The interaction between a T cell receptor and a peptide-MHC (pMHC) complex is a critical event in the adaptive immune response. The Hb(64-76) system has been instrumental in elucidating the exquisite sensitivity of this interaction. Studies using this peptide have demonstrated that even single amino acid substitutions within the peptide or the TCR can dramatically alter the T cell response, leading to a spectrum of outcomes from full activation to partial activation, anergy, or antagonism.[1][2][3] This has profound implications for understanding autoimmune diseases, where self-peptides can trigger T cell responses, and for the rational design of immunotherapies, such as peptide-based vaccines and treatments for autoimmune disorders.
Quantitative Analysis of Hb(64-76) and Altered Peptide Ligand Interactions with T Cell Receptors
The affinity and kinetics of the TCR-pMHC interaction are key determinants of the T cell response. Surface Plasmon Resonance (SPR) has been a primary technique for quantifying these interactions in the Hb(64-76) system. The following tables summarize key quantitative data from studies involving the 3.L2 TCR, which is specific for Hb(64-76)/I-Ek, and its variants.
| TCR | Peptide Ligand | MHC | Affinity (KD) µM | Association Rate (kon) M-1s-1 | Dissociation Rate (koff) s-1 | Reference |
| n3.L2 | Hb(64-76) | I-Ek | 16 | 1.1 x 103 | 1.8 x 10-2 | [4] |
| M2 | Hb(64-76) | I-Ek | 4.3 | 4.1 x 103 | 1.8 x 10-2 | [4] |
| 3.L2 | Hb(64-76) | I-Ek | ~10.8s (half-life) | - | - | |
| 3.L2 | Hb(64-I72-76) | I-Ek | ~2.3-3.4s (half-life) | - | - |
Table 1: TCR Binding Affinities and Kinetics for Hb(64-76) and its Analogs. This table presents the equilibrium dissociation constants (KD), and kinetic rate constants for the interaction between the n3.L2 and M2 TCRs with the Hb(64-76)/I-Ek complex.
| T Cell Clone/Hybridoma | Peptide | Agonist Concentration for Half-Maximal Response (SD50) (µM) | T Cell Response Measured | Reference |
| 3.L2 | Hb(64-76) | 0.1 - 1 | Proliferation, IL-2 Production | |
| PL.17 | Hb(64-76) | 0.01 | Proliferation | |
| PL.17 | S70 (APL) | >100 | No Proliferation | |
| n3.L2 Hybridoma | Hb(64-76) | ~0.1 | IL-2 Production | |
| M2 Hybridoma | Hb(64-76) | ~0.1 | IL-2 Production |
Table 2: T Cell Functional Responses to Hb(64-76) and Altered Peptide Ligands. This table summarizes the effective concentrations of Hb(64-76) and its altered peptide ligands (APLs) required to elicit T cell responses.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments in TCR studies. The following sections provide protocols for key assays used in the investigation of Hb(64-76)-specific T cell responses.
T Cell Proliferation Assay (CFSE-based)
This protocol describes a common method to measure T cell proliferation by dye dilution using Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Hb(64-76) peptide and its analogs
-
Splenocytes from 3.L2 TCR transgenic mice
-
Antigen Presenting Cells (APCs), e.g., irradiated splenocytes from a compatible mouse strain
-
Complete RPMI-1640 medium
-
CFSE (5 mM stock in DMSO)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Prepare T cells: Isolate splenocytes from a 3.L2 TCR transgenic mouse and prepare a single-cell suspension.
-
CFSE Labeling:
-
Wash cells with PBS.
-
Resuspend cells at a concentration of 1-10 x 106 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the labeling by adding 5 volumes of cold complete RPMI medium containing 10% FBS.
-
Incubate on ice for 5 minutes, then wash the cells twice with complete medium.
-
-
Cell Plating and Stimulation:
-
Resuspend CFSE-labeled T cells at 2 x 106 cells/mL in complete medium.
-
Plate 1 x 105 labeled T cells per well in a 96-well plate.
-
Add 1 x 105 irradiated APCs to each well.
-
Add the Hb(64-76) peptide or its analogs at various concentrations (e.g., from 0.01 µM to 10 µM). Include a no-peptide control.
-
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from the plates.
-
Stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD4).
-
Analyze the cells using a flow cytometer, gating on the CD4+ T cell population.
-
Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
Cytokine Production Assay (ELISA)
This protocol outlines the measurement of cytokine (e.g., IL-2, IFN-γ, IL-4) secretion by T cells in response to peptide stimulation using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from T cell cultures stimulated as described in the proliferation assay.
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest.
-
Detection antibody conjugated to an enzyme (e.g., HRP).
-
Recombinant cytokine standard.
-
Substrate for the enzyme (e.g., TMB).
-
Stop solution.
-
Wash buffer.
-
Plate reader.
Procedure:
-
Prepare Samples: Collect supernatants from T cell cultures at various time points (e.g., 24, 48, 72 hours) after stimulation with Hb(64-76) peptides. Centrifuge to remove cells and debris.
-
ELISA Protocol:
-
Add standards and samples to the wells of the pre-coated ELISA plate. Incubate for 2 hours at room temperature.
-
Wash the plate multiple times with wash buffer.
-
Add the detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate again.
-
Add the enzyme substrate and incubate in the dark until a color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.
TCR Antagonism Assay
This protocol is designed to assess the ability of an altered peptide ligand to inhibit the response of a T cell to its cognate agonist peptide.
Materials:
-
Hb(64-76) (agonist peptide)
-
Altered peptide ligand (potential antagonist)
-
3.L2 T cell hybridoma or clone
-
APCs
-
Complete RPMI-1640 medium
-
96-well flat-bottom plates
-
IL-2 ELISA kit
Procedure:
-
APC and Agonist Loading: Plate APCs (5 x 104 cells/well) in a 96-well plate. Add a suboptimal, fixed concentration of the agonist Hb(64-76) peptide (a concentration that gives a submaximal IL-2 response). Incubate for 2-4 hours at 37°C.
-
Addition of Antagonist: Add increasing concentrations of the altered peptide ligand to the wells. Include a control with no antagonist. Incubate for 1 hour at 37°C.
-
T Cell Addition: Add T cells (e.g., 5 x 104 cells/well) to each well.
-
Incubation: Culture the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Readout: Collect the culture supernatants and measure the IL-2 concentration by ELISA as described above. A decrease in IL-2 production in the presence of the altered peptide ligand indicates TCR antagonism.
Signaling Pathways in Hb(64-76) Mediated T Cell Activation
The engagement of the TCR by the Hb(64-76)/I-Ek complex initiates a cascade of intracellular signaling events, leading to T cell activation. Altered peptide ligands can modulate this signaling cascade, resulting in different functional outcomes.
Figure 1: TCR Signaling Pathway upon Hb(64-76) Recognition. This diagram illustrates the key signaling events initiated by the interaction of the TCR with the Hb(64-76)/I-Ek complex. Altered peptide ligands can lead to incomplete phosphorylation of downstream signaling molecules like ZAP70, resulting in altered T cell responses.
Experimental Workflow for Studying Hb(64-76) Specific T Cell Responses
The following diagram outlines a typical experimental workflow for characterizing the response of Hb(64-76)-specific T cells to the native peptide and its altered versions.
Figure 2: Experimental Workflow. This diagram shows a typical workflow for investigating the effects of Hb(64-76) and its APLs on T cell responses.
Conclusion and Future Directions
The study of the Hb(64-76) peptide has been invaluable in shaping our current understanding of TCR recognition and T cell activation. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers entering this field. Future research will likely continue to leverage this model system to explore more complex aspects of T cell biology, such as the role of the tumor microenvironment in modulating T cell responses and the development of next-generation immunotherapies with enhanced specificity and efficacy. The principles learned from the Hb(64-76) system will undoubtedly continue to guide the development of novel strategies for treating cancer, autoimmune diseases, and infectious diseases.
References
- 1. Complete dissection of the Hb(64-76) determinant using T helper 1, T helper 2 clones, and T cell hybridomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the initiation of TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Subtle changes in TCRα CDR1 profoundly increase the sensitivity of CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Processing of the Hemoglobin (64-76) Epitope: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hemoglobin (Hb) fragment spanning amino acids 64-76 (GKKVITAFNEGLK) represents a well-characterized, immunodominant T-cell epitope in the context of the murine MHC class II molecule, I-Ek. Its processing and presentation by antigen-presenting cells (APCs) are critical events in the initiation of a T-helper cell response. This technical guide provides a comprehensive overview of the core mechanisms governing the natural processing of the Hb(64-76) epitope, intended to serve as a valuable resource for researchers in immunology and drug development. The guide details the cellular and molecular pathways, presents key quantitative data, outlines experimental protocols, and provides visual representations of the critical processes involved.
Section 1: The Natural Processing Pathway of Hemoglobin (64-76)
The generation of the Hb(64-76) epitope for presentation on MHC class II molecules is a multi-step process that begins with the uptake of hemoglobin by professional APCs, such as dendritic cells and macrophages, and culminates in the display of the peptide-MHC complex on the cell surface for T-cell recognition.
Hemoglobin Uptake and Trafficking
Hemoglobin is primarily taken up by APCs through phagocytosis of senescent erythrocytes or endocytosis of cell-free hemoglobin.[1][2] Once internalized, the hemoglobin-containing vesicles traffic through the endocytic pathway, progressively acidifying as they mature from early endosomes to late endosomes and finally fusing with lysosomes.[1][3] This acidic environment is crucial for the activation of resident proteases that will degrade the hemoglobin protein.
Enzymatic Processing in Endosomal/Lysosomal Compartments
The acidic milieu of the late endosomes and lysosomes activates a cascade of proteases, primarily from the cathepsin family, which are responsible for the proteolytic degradation of hemoglobin.[4] While the precise sequence of enzymatic cleavage events that generate the exact Hb(64-76) fragment is not fully elucidated, studies suggest the involvement of several key cathepsins:
-
Cathepsin D : As an aspartic protease, cathepsin D is thought to be involved in the initial breakdown of the globular hemoglobin structure, making it more accessible to other proteases.
-
Cathepsin B, L, and S : These cysteine proteases play a crucial role in the further processing of hemoglobin fragments. Their distinct cleavage specificities contribute to the generation of a diverse pool of peptides, including the Hb(64-76) epitope. Cathepsin S, in particular, is known to be critical for the final stages of invariant chain (Ii) degradation, a necessary step for peptide loading onto MHC class II molecules.
The logical workflow for the processing of the Hemoglobin (64-76) epitope is depicted in the following diagram:
Section 2: Quantitative Data on Hb(64-76) Interactions
The interaction of the Hb(64-76) epitope with MHC class II molecules and the subsequent recognition by T-cell receptors (TCRs) are governed by specific binding affinities and kinetics. This section summarizes key quantitative data from various studies.
MHC Class II Binding Affinity
The binding affinity of the Hb(64-76) peptide and its analogs to I-Ek and I-Ak has been determined using competitive binding assays, with results typically reported as the concentration required to inhibit the binding of a fluorescently labeled reference peptide by 50% (IC50).
| Peptide Sequence | MHC Allele | IC50 (µM) | Reference |
| GKKVITAFNEGLK (Hb 64-76) | I-Ek | 0.1 - 1.0 | |
| GKKVITAFA EGLK (N72A) | I-Ek | >100 | |
| GKKVITAFQ EGLK (N72Q) | I-Ek | >100 |
Lower IC50 values indicate higher binding affinity.
TCR-pMHC Interaction Kinetics
The interaction between the TCR and the peptide-MHC class II (pMHCII) complex is a dynamic process characterized by association (kon) and dissociation (koff) rates, which determine the overall affinity (KD). These parameters are critical for T-cell activation.
| TCR | Ligand (Peptide/MHC) | kon (M-1s-1) | koff (s-1) | KD (µM) | Reference |
| 3.L2 | Hb(64-76)/I-Ek | 5.6 x 103 | 0.095 | 17 | |
| 3.L2 | Hb(64-76, N72Q)/I-Ek | Not Determined | Not Determined | >300 |
KD is calculated as koff/kon. A lower KD value indicates a higher affinity interaction.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments used to study the natural processing of the Hemoglobin (64-76) epitope.
T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the proliferation of Hb(64-76)-specific T-cells in response to antigen presentation by APCs.
Materials:
-
Hb(64-76)-specific T-cell clone or hybridoma
-
Antigen-presenting cells (e.g., splenocytes)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
-
Hemoglobin protein or Hb(64-76) peptide
-
[3H]-Thymidine
-
96-well round-bottom culture plates
-
Cell harvester
-
Scintillation counter and fluid
Protocol:
-
Prepare a single-cell suspension of APCs (e.g., splenocytes) in complete RPMI-1640 medium.
-
Seed 2 x 105 APCs per well in a 96-well plate.
-
Add varying concentrations of hemoglobin protein or Hb(64-76) peptide to the wells. Include a no-antigen control.
-
Add 5 x 104 Hb(64-76)-specific T-cells to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Pulse the cells by adding 1 µCi of [3H]-thymidine to each well.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Dry the filter mat and place it in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter. Proliferation is proportional to the counts per minute (CPM).
In Vitro Digestion of Hemoglobin by Cathepsins
This assay assesses the ability of specific cathepsins to cleave hemoglobin and generate fragments.
Materials:
-
Purified hemoglobin
-
Recombinant human Cathepsin D and Cathepsin B
-
Digestion buffer (e.g., 100 mM sodium acetate, pH 4.5 for Cathepsin D; 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5 for Cathepsin B)
-
SDS-PAGE gels and reagents
-
Coomassie Brilliant Blue stain
Protocol:
-
Prepare a reaction mixture containing purified hemoglobin (e.g., 1 mg/mL) in the appropriate digestion buffer.
-
Add the specific cathepsin (e.g., 1:100 enzyme to substrate ratio) to initiate the reaction. Include a no-enzyme control.
-
Incubate the reaction at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction at each time point by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the digestion products by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue to visualize the hemoglobin fragments. The appearance of lower molecular weight bands over time indicates proteolytic activity.
Mass Spectrometry Analysis of Naturally Processed Peptides
This method allows for the identification of peptides, including Hb(64-76), that are naturally processed and presented by APCs.
Materials:
-
Large number of APCs (e.g., 108 - 109 cells)
-
Lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 20 mM Tris-HCl, pH 7.5, with protease inhibitors)
-
Affinity column with anti-I-Ek antibody
-
Elution buffer (e.g., 0.1% trifluoroacetic acid)
-
Reversed-phase HPLC system
-
Mass spectrometer (e.g., ESI-MS/MS)
Protocol:
-
Culture a large number of APCs and pulse them with hemoglobin.
-
Lyse the cells and clarify the lysate by centrifugation.
-
Pass the lysate over an anti-I-Ek affinity column to capture MHC-peptide complexes.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the bound MHC-peptide complexes with an acidic elution buffer.
-
Separate the peptides from the MHC molecules by ultrafiltration or reversed-phase chromatography.
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify the peptide sequences by searching the fragmentation data against a protein database containing the hemoglobin sequence.
Section 4: Signaling Pathways and Logical Relationships
The recognition of the Hb(64-76)-I-Ek complex by a specific TCR initiates a cascade of intracellular signaling events leading to T-cell activation.
Conclusion
The natural processing of the Hemoglobin (64-76) epitope is a complex and highly regulated process that is fundamental to the adaptive immune response. Understanding the intricacies of hemoglobin uptake, enzymatic degradation, MHC class II loading, and TCR recognition is paramount for the rational design of vaccines and immunotherapies. This technical guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental protocols, to aid researchers in their efforts to modulate immune responses for therapeutic benefit. Further research into the precise enzymatic cleavage sites and the factors influencing epitope selection will continue to refine our understanding and open new avenues for immunological intervention.
References
Hemoglobin (64-76): A Key Peptide in Autoimmune Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The hemoglobin peptide spanning amino acids 64-76 of the murine β-chain, denoted as Hemoglobin (64-76) or Hb(64-76), has emerged as a critical tool in the field of autoimmune research. This peptide, with the sequence GKKVITAFNEGLK, is a well-characterized immunodominant epitope recognized by CD4+ T cells in the context of the I-E^k major histocompatibility complex (MHC) class II molecule.[1] Its significance lies in its utility as a model antigen to dissect the fundamental mechanisms of T cell activation, tolerance, and anergy, which are central to the pathogenesis of autoimmune diseases.
The study of T cell responses to Hb(64-76) and its altered peptide ligands (APLs) has provided profound insights into how subtle changes in the T cell receptor (TCR)-peptide-MHC interaction can dramatically alter the outcome of an immune response, shifting it from full activation to a state of unresponsiveness or anergy.[2] This makes the Hb(64-76) system an invaluable platform for investigating the drivers of autoimmunity and for the preclinical evaluation of novel immunomodulatory therapies. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with Hb(64-76) in the context of autoimmune research.
Quantitative Data Presentation
The following tables summarize key quantitative data from studies utilizing the Hb(64-76) peptide and its variants to probe T cell responses.
Table 1: T Cell Receptor (TCR) Binding Affinities and Kinetics for Hb(64-76) and Altered Peptide Ligands (APLs)
| TCR Clone | Peptide Ligand | Amino Acid Substitution | Affinity (K_D) (μM) | On-rate (k_on) (M⁻¹s⁻¹) | Off-rate (k_off) (s⁻¹) | Reference |
| n3.L2 | Hb(64-76) (Wild-type) | None | 16.6 | Not specified | Not specified | [1] |
| M2 | Hb(64-76) (Wild-type) | K25E, T28S (in TCRα CDR1) | 4.3 | Increased | No significant change | [1] |
| 3.L2 | Q72 | Asn72 -> Gln | >100 (weak) | Not specified | Not specified | [3] |
| 3.L2 | D73 | Glu73 -> Asp | Not specified | Not specified | Not specified |
Table 2: T Cell Proliferative Responses to Hb(64-76) and APLs
| T Cell Clone | Peptide Stimulant | Concentration (μM) | Proliferation (cpm [³H]thymidine incorporation) | Reference |
| 3.L2 transgenic T cells | Hb(64-76) | Not specified | ~17,000 | |
| I72-selected CD4-/- T cells | Hb(64-76) | 10 | >60,000 | |
| I72-selected CD4-/- T cells | T72 (Weak agonist) | 10 | ~20,000 | |
| I72-selected CD4-/- T cells | I72 (Antagonist) | 10 | <1,000 | |
| I72-selected CD4-/- T cells | Q72 (Null ligand) | 10 | <1,000 |
Table 3: Cytokine Production by T Helper Cell Clones in Response to Hb(64-76)
| T Cell Clone | Cytokine | Concentration | Reference |
| Clone I (Th0) | IL-2 | Not specified | |
| Clone I (Th0) | IL-4 | 1,851 pg/ml | |
| Clone I (Th0) | IFN-γ | 3,230 U/ml |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments in autoimmune research. Below are protocols for key assays involving the Hb(64-76) peptide.
Protocol 1: Murine T Cell Proliferation Assay
This protocol is designed to measure the proliferative response of Hb(64-76)-specific T cells upon antigen stimulation.
Materials:
-
Hb(64-76) peptide and its APLs
-
Complete RPMI-1640 medium (supplemented with 10% fetal calf serum, 2-mercaptoethanol, L-glutamine, and antibiotics)
-
Single-cell suspension of splenocytes from TCR transgenic mice (e.g., N3.L2) as responder T cells
-
Splenocytes from a compatible mouse strain (e.g., B6.AKR) as antigen-presenting cells (APCs), irradiated or treated with mitomycin C to prevent their proliferation
-
96-well flat-bottom microtiter plates
-
[³H]thymidine
-
Cell harvester and liquid scintillation counter
Procedure:
-
Prepare a single-cell suspension of responder T cells from the spleen or lymph nodes of TCR transgenic mice.
-
Prepare APCs by irradiating or treating a single-cell suspension of splenocytes with mitomycin C.
-
Plate the APCs in a 96-well plate at a density of 5 x 10⁵ cells per well.
-
Add the Hb(64-76) peptide or APLs at various concentrations to the wells containing APCs.
-
Add 2 x 10⁵ responder T cells to each well.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Pulse the cells by adding 0.4-1.0 µCi of [³H]thymidine to each well.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (cpm) are proportional to the degree of T cell proliferation.
Protocol 2: In Vitro T Cell Anergy Induction
This protocol describes the induction of a state of unresponsiveness (anergy) in Hb(64-76)-specific T cells using an altered peptide ligand.
Materials:
-
Hb(64-76)-specific T cell clone (e.g., a Th1 or Th0 clone)
-
Altered peptide ligand of Hb(64-76) known to be anergic, such as a peptide with a substitution at a key TCR contact residue.
-
Live antigen-presenting cells (APCs)
-
Complete RPMI-1640 medium
-
Recombinant IL-2
-
Ficoll-Paque for separating live cells
Procedure:
-
Culture the Hb(64-76)-specific T cell clone with live APCs in the presence of a high concentration of the anergizing APL for 5-7 days.
-
As a control, culture the T cells with APCs and an optimal concentration of the wild-type Hb(64-76) peptide.
-
After the induction phase, harvest the T cells and separate them from the APCs and dead cells using a Ficoll density gradient.
-
Wash the T cells thoroughly to remove any residual peptide.
-
Re-stimulate the anergized T cells and the control T cells with fresh APCs and the wild-type Hb(64-76) peptide in a standard proliferation assay (as described in Protocol 1).
-
Anergic T cells will show a significantly reduced proliferative response and cytokine production compared to the control T cells.
Signaling Pathways and Experimental Workflows
The interaction of the TCR with the Hb(64-76)/I-E^k complex initiates a cascade of intracellular signaling events that determine the T cell's fate. Altered peptide ligands can modify this signaling cascade, leading to different functional outcomes.
TCR Signaling Cascade upon Hb(64-76) Engagement
Upon recognition of the Hb(64-76) peptide presented by an APC, the TCR, along with the CD4 co-receptor, engages the pMHC complex. This initiates the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by Lck. ZAP-70 is then recruited to the phosphorylated ITAMs and is subsequently activated, leading to the phosphorylation of downstream adapter proteins and the activation of multiple signaling pathways, including the calcium-NFAT pathway, the Ras-MAPK pathway, and the PKC-NF-κB pathway. These pathways culminate in cytokine production, proliferation, and differentiation of the T cell. Antagonist APLs can lead to partial phosphorylation of the TCRζ chain, which is insufficient to recruit and activate ZAP-70 effectively, resulting in an abortive signal that can lead to anergy.
Caption: TCR signaling cascade initiated by Hb(64-76) peptide recognition.
Experimental Workflow: Induction and Assessment of T Cell Anergy
The following diagram illustrates the workflow for inducing and evaluating T cell anergy using Hb(64-76) and an altered peptide ligand. This process is fundamental to understanding peripheral tolerance mechanisms.
Caption: Workflow for T cell anergy induction and assessment.
Conclusion
The Hemoglobin (64-76) peptide system has proven to be a robust and versatile model for investigating the intricacies of T cell-mediated immunity and autoimmunity. The ability to generate a spectrum of T cell responses, from full activation to profound anergy, by introducing subtle modifications to the peptide sequence, provides a powerful tool for researchers. The quantitative data, detailed protocols, and understanding of the underlying signaling pathways presented in this guide are intended to facilitate further research in this critical area. A deeper understanding of the mechanisms governing T cell tolerance, as elucidated through the Hb(64-76) model, holds significant promise for the development of novel therapeutic strategies for a wide range of autoimmune disorders.
References
- 1. Subtle changes in TCRα CDR1 profoundly increase the sensitivity of CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Persistence of Peptide-induced CD4+ T cell Anergy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIGH-AFFINITY T CELL RECEPTOR DIFFERENTIATES COGNATE PEPTIDE-MHC AND ALTERED PEPTIDE LIGANDS WITH DISTINCT KINETICS AND THERMODYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Immunogenicity of Hemoglobin (64-76): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary immunogenicity studies of the hemoglobin fragment 64-76 (Hb(64-76)). The content herein is curated for researchers, scientists, and drug development professionals, offering a detailed examination of the T-cell response to this peptide, methodologies for its assessment, and the associated signaling pathways.
Data Presentation: T-Cell Response to Hemoglobin (64-76)
The immunogenicity of Hb(64-76) has been primarily characterized by its ability to activate CD4+ T helper (Th) cells, specifically Th1 and Th2 clones. The following tables summarize the key findings from various in-vitro studies, including T-cell proliferation, cytokine release, and the effects of altered peptide ligands (APLs).
T-Cell Proliferation in Response to Hb(64-76) and Altered Peptide Ligands (APLs)
T-cell proliferation is a primary indicator of an immunogenic response. Studies have utilized the tritiated thymidine ([³H]TdR) incorporation assay to quantify the proliferative response of T-cell clones to Hb(64-76). The data is often presented as a stimulation index (SI), which is the ratio of radioactivity in stimulated cells to unstimulated cells.
| Peptide Ligand | Concentration (µM) | T-Cell Clone | Observed Proliferative Response | Reference |
| Hb(64-76) | 0.01 - 100 | PL.17 | Dose-dependent proliferation | [1] |
| Hb(64-76) | 10 | Clone I | Significant proliferation | [2] |
| S70 (APL) | 100 | PL.17 | No significant proliferation | [1] |
| 74L (APL) | 10 | Clone I | Minimal proliferation | [2] |
| Hb(64-76) | 0.1 | Clone I | Comparable to 10 µM 74L | [2] |
Cytokine Secretion Profile upon Stimulation with Hb(64-76)
The activation of T-cells by Hb(64-76) results in the secretion of a profile of cytokines characteristic of the responding T-cell subset. Th1 cells are typically associated with the production of IL-2 and IFN-γ, while Th2 cells produce IL-4.
| T-Cell Clone | Stimulating Ligand | Concentration (µM) | IL-2 Production | IFN-γ Production (U/mL) | IL-4 Production (pg/mL) | Reference |
| Clone I (Th0) | Hb(64-76) | 10 | Detected | 3,230 | 1,851 | |
| Clone I (Th0) | 74L (APL) | 10 | Minimal | Not reported | Not reported | |
| PL.17 (Th1) | Hb(64-76) | Not specified | Detected | Not reported | Not applicable |
Key Amino Acid Residues in Hb(64-76) for T-Cell Activation and MHC Binding
Alanine scanning mutagenesis and the use of altered peptide ligands have identified critical amino acid residues within the Hb(64-76) sequence (GKKVITAFNEGLK) that are essential for its immunogenicity.
| Position | Original Amino Acid | Role in Immunogenicity | Reference |
| 71 | Phenylalanine (F) | Critical for MHC (I-Ek) binding | |
| 72 | Asparagine (N) | Primary T-cell contact residue | |
| 73 | Glutamic acid (E) | Required for proliferative response | |
| 69, 70, 76 | Valine (V), Isoleucine (I), Lysine (K) | Secondary T-cell contact residues |
Experimental Protocols
This section details the methodologies for the key experiments cited in the preliminary immunogenicity studies of Hb(64-76).
T-Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the proliferation of T-cells upon stimulation with an antigen.
Materials:
-
T-cell clones specific for Hb(64-76) (e.g., PL.17, Clone I)
-
Antigen-Presenting Cells (APCs) (e.g., irradiated spleen cells)
-
Hb(64-76) peptide and APLs
-
Complete RPMI 1640 medium
-
[³H]Thymidine
-
96-well round-bottom plates
-
Cell harvester and liquid scintillation counter
Protocol:
-
Prepare a single-cell suspension of APCs and irradiate them to prevent their proliferation.
-
Seed the 96-well plates with T-cells (e.g., 2 x 10⁵ cells/well) and APCs (e.g., 5 x 10⁵ cells/well).
-
Add the Hb(64-76) peptide or APLs at various concentrations to the wells in triplicate. Include a negative control (no peptide) and a positive control (e.g., a mitogen like Concanavalin A).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Pulse the cells by adding 1 µCi of [³H]Thymidine to each well.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the Stimulation Index (SI) = (mean cpm of stimulated wells) / (mean cpm of unstimulated wells).
Cytokine Release Assay (ELISA)
This assay quantifies the amount of a specific cytokine secreted by T-cells in response to antigenic stimulation.
Materials:
-
Supernatants from T-cell proliferation assays
-
Cytokine-specific ELISA kits (e.g., for IL-2, IFN-γ, IL-4)
-
ELISA plate reader
Protocol:
-
Collect the culture supernatants from the T-cell proliferation assay before the addition of [³H]Thymidine (typically at 24-48 hours).
-
Centrifuge the supernatants to remove any cells and debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking the plate to prevent non-specific binding.
-
Adding the culture supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
-
Read the absorbance of each well using an ELISA plate reader.
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
MHC-Peptide Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of a peptide to purified MHC class II molecules.
Materials:
-
Purified, soluble MHC class II molecules (e.g., I-Ek)
-
Fluorescently labeled high-affinity reference peptide
-
Unlabeled competitor peptides (e.g., Hb(64-76))
-
Assay buffer
-
384-well black plates
-
Fluorescence polarization plate reader
Protocol:
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled reference peptide and the purified MHC class II molecules.
-
Add a serial dilution of the unlabeled competitor peptide (Hb(64-76)) to the wells.
-
Incubate the plate at 37°C for 48-72 hours to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The binding of the fluorescent peptide to the MHC molecule results in a high polarization value. The competitor peptide will displace the fluorescent peptide, leading to a decrease in polarization.
-
Plot the fluorescence polarization values against the concentration of the competitor peptide to determine the IC₅₀ value (the concentration of competitor peptide that inhibits 50% of the binding of the fluorescent peptide).
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key conceptual frameworks in the study of Hb(64-76) immunogenicity.
Caption: Experimental workflow for in-vitro T-cell activation by Hb(64-76).
References
Methodological & Application
Application Notes and Protocols for Hemoglobin (64-76) T Cell Activation Assay
Introduction
The hemoglobin peptide (64-76) is a well-characterized immunogenic peptide derived from the beta-chain of murine hemoglobin. It is extensively used as a model antigen to study the mechanisms of T cell activation, differentiation, and tolerance. This document provides detailed protocols for inducing and measuring the activation of T cells in response to the hemoglobin (64-76) peptide, intended for researchers, scientists, and drug development professionals. The protocols described herein cover T cell stimulation and subsequent analysis of activation through proliferation assays and flow cytometry.
Principle of the Assay
T cell activation is initiated through the interaction of the T cell receptor (TCR) with a specific peptide-Major Histocompatibility Complex (pMHC) on the surface of an antigen-presenting cell (APC). The hemoglobin (64-76) peptide is presented by the MHC class II molecule, I-Ek, primarily activating CD4+ T helper (Th) cells.[1][2] Upon successful recognition, a signaling cascade is initiated within the T cell, leading to cellular proliferation, cytokine production, and the upregulation of activation markers.[3][4] This assay allows for the quantitative assessment of these activation events.
Key Amino Acid Residues for T Cell Activation
Studies involving amino acid substitutions in the hemoglobin (64-76) peptide have identified critical residues for T cell activation.[1] Asparagine at position 72 is the primary T cell contact residue, and its substitution abrogates the T cell response. Phenylalanine at position 71 is crucial for binding to the MHC molecule, while glutamic acid at position 73 is also required for a proliferative response in Th1 and Th2 clones. Secondary T cell contact residues have been identified at positions 69, 70, and 76.
T Cell Activation Signaling Pathway
References
- 1. Complete dissection of the Hb(64-76) determinant using T helper 1, T helper 2 clones, and T cell hybridomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. academic.oup.com [academic.oup.com]
- 4. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Hemoglobin (64-76) for In-Vitro T Cell Proliferation Assays
Introduction
Hemoglobin (64-76) is a peptide fragment derived from the beta-chain of murine hemoglobin. It is a well-characterized immunogenic peptide used extensively in immunological research to study T cell activation, proliferation, and differentiation.[1][2] This peptide is specifically recognized by T cells in the context of the Major Histocompatibility Complex (MHC) class II molecule I-Ek.[3][4] The availability of T cell clones and hybridomas with specific reactivity to Hb(64-76) makes it a valuable tool for dissecting the molecular and cellular mechanisms of T cell responses.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Hemoglobin (64-76) in in-vitro T cell proliferation assays.
Mechanism of Action
Hemoglobin (64-76) functions as a T cell epitope, meaning it is the specific part of the antigen that is recognized by the T cell receptor (TCR). For T cell activation to occur, the Hb(64-76) peptide must be presented by an antigen-presenting cell (APC) on an MHC class II molecule. The trimolecular complex of the TCR, the Hb(64-76) peptide, and the MHC class II molecule initiates a signaling cascade within the T cell, leading to cellular activation, cytokine production, and proliferation.
Key amino acid residues within the Hb(64-76) sequence are critical for its function. Asparagine at position 72 is the primary T cell contact residue, and its substitution can abrogate T cell activation. Phenylalanine at position 71 plays a role in binding to the MHC molecule.
Applications
-
Studying T Cell Activation and Proliferation: Hb(64-76) is a potent stimulator of specific T cell clones and can be used to investigate the signaling pathways and molecular requirements for T cell proliferation.
-
Investigating T Helper Cell Differentiation: The peptide can be used to activate and expand Th1 and Th2 cell clones, allowing for the study of the factors that govern their differentiation and function.
-
Screening for Immunomodulatory Compounds: In-vitro T cell proliferation assays using Hb(64-76) can serve as a platform to screen for drugs that enhance or suppress T cell responses.
-
T Cell Anergy and Tolerance Research: Altered peptide ligands (APLs) of Hb(64-76), with substitutions at key residues, can be used to induce T cell anergy (a state of unresponsiveness) and study the mechanisms of peripheral tolerance.
Data Presentation
The following tables summarize quantitative data from representative studies using Hemoglobin (64-76) in T cell proliferation assays.
Table 1: Effective Concentrations of Hemoglobin (64-76) for T Cell Proliferation
| T Cell Type | Antigen Presenting Cell (APC) | Effective Concentration Range (µM) | Optimal Concentration (µM) | Readout | Reference |
| PL.17 T cell clone | DCEK Hi-7 fibroblast APC line | 0.1 - 100 | Not specified | [3H]Thymidine incorporation | |
| 3.L2 T cells | Splenocytes | 0.003 - 1.0 | Not specified | [3H]Thymidine incorporation | |
| Clone I (Th0 clone) | Live APCs | 0.1 (for anergy induction) | Not specified | Proliferation Assay |
Table 2: Representative Proliferation Data
| T Cell Type | Stimulus | Concentration (µM) | Proliferation (cpm) | Reference |
| Naive 3.L2 T cells | Hb(64-76) | Not specified | ~17,000 | |
| Purified T cells | Hb(64-76) | 0.01 | ~20,000 | |
| Purified T cells | Hb(64-76) | 0.1 | ~40,000 | |
| Purified T cells | Hb(64-76) | 1 | ~60,000 |
Experimental Protocols
Protocol 1: Standard In-Vitro T Cell Proliferation Assay using [3H]Thymidine Incorporation
This protocol describes a standard method for measuring T cell proliferation in response to Hemoglobin (64-76) using the incorporation of radiolabeled thymidine.
Materials:
-
Hemoglobin (64-76) peptide
-
T cells specific for Hb(64-76) (e.g., 3.L2 T cell clone or splenocytes from a 3.L2 TCR transgenic mouse)
-
Antigen-Presenting Cells (APCs) (e.g., irradiated splenocytes)
-
Complete RPMI 1640 medium (supplemented with 10% fetal calf serum, 2-mercaptoethanol, L-glutamine, and antibiotics)
-
96-well flat-bottom tissue culture plates
-
[3H]Thymidine
-
Cell harvester
-
Scintillation counter
Methodology:
-
Prepare APCs: Irradiate splenocytes to prevent their proliferation.
-
Plate APCs: Seed 5 x 105 irradiated splenocytes per well in a 96-well plate.
-
Prepare Peptide Dilutions: Prepare a serial dilution of the Hemoglobin (64-76) peptide in complete RPMI 1640 medium. A typical concentration range to test would be from 0.01 to 100 µM.
-
Add Peptide to Wells: Add the diluted peptide to the wells containing the APCs. Include a "no peptide" control.
-
Add T cells: Add 4 x 105 T cells to each well.
-
Incubate: Culture the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Pulse with [3H]Thymidine: Add 0.4 µCi of [3H]thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest and Measure: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a scintillation counter. The counts per minute (cpm) are proportional to the degree of T cell proliferation.
Visualizations
Signaling Pathway
Caption: T Cell Activation by Hemoglobin (64-76).
Experimental Workflow
Caption: In-Vitro T Cell Proliferation Assay Workflow.
References
- 1. Complete dissection of the Hb(64-76) determinant using T helper 1, T helper 2 clones, and T cell hybridomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hb(64-76) epitope binds in different registers and lengths to I-Ek and I-Ak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. I-Ep-bound self-peptides: identification, characterization, and role in alloreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: MHC Class II Binding Assay for Hemoglobin (64-76) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The binding of peptides to Major Histocompatibility Complex (MHC) class II molecules is a critical step in the adaptive immune response, leading to the activation of CD4+ T helper cells. The quantitative assessment of this binding is crucial for identifying potential T-cell epitopes for vaccine development, understanding autoimmune diseases, and de-immunizing therapeutic proteins. The murine hemoglobin peptide, residues 64-76 (Hb(64-76)), is a well-characterized T-cell epitope known to bind to the murine MHC class II molecules I-A^k and I-E^k, making it an excellent model peptide for MHC binding studies.[1]
This document provides a detailed protocol for determining the binding affinity of the Hemoglobin (64-76) peptide to MHC class II molecules using a fluorescence polarization (FP)-based competition assay. This high-throughput method measures the ability of a test peptide to displace a fluorescently labeled probe peptide from the MHC binding groove, allowing for the determination of the half-maximal inhibitory concentration (IC50).
Principle of the Assay
The fluorescence polarization-based MHC binding assay is a competitive assay that measures the interaction between a fluorescently labeled peptide (probe) and a soluble MHC class II molecule in the presence of an unlabeled competitor peptide (e.g., Hemoglobin (64-76)). The principle relies on the observation that the rotational motion of a small fluorescent peptide is fast, resulting in low fluorescence polarization. When the fluorescent peptide binds to the much larger MHC molecule, its rotational motion is significantly slowed, leading to an increase in fluorescence polarization.
In the competition assay, a fixed concentration of MHC and fluorescent probe peptide are incubated with varying concentrations of the unlabeled test peptide. The test peptide will compete with the fluorescent probe for binding to the MHC molecule. A high-affinity test peptide will effectively displace the fluorescent probe, resulting in a decrease in fluorescence polarization. By measuring the change in fluorescence polarization across a range of test peptide concentrations, a competition curve can be generated, and the IC50 value can be determined. The IC50 is the concentration of the test peptide required to inhibit 50% of the binding of the fluorescent probe to the MHC molecule.
Peptide Information
-
Peptide Name: Hemoglobin (64-76)
-
Sequence (Single-Letter Code): GKKVITAFNEGLK
-
Molecular Weight: Approximately 1404.69 g/mol
Quantitative Binding Data
The binding affinity of a peptide to an MHC molecule is typically reported as the IC50 value. While the Hemoglobin (64-76) peptide is known to bind to I-A^k and I-E^k, specific IC50 values are not consistently reported across the literature and are best determined experimentally using the protocol provided below. For illustrative purposes, the following table demonstrates how such data should be presented.
| MHC Allele | Peptide Sequence | IC50 (µM) | Reference |
| I-A^k | GKKVITAFNEGLK | To be determined | N/A |
| I-E^k | GKKVITAFNEGLK | To be determined | N/A |
Note: The IC50 values for Hemoglobin (64-76) should be determined experimentally. The table above serves as a template for data presentation.
Experimental Protocol: Fluorescence Polarization-Based MHC Class II Binding Assay
This protocol is adapted from established fluorescence polarization-based competition assays.
Materials and Reagents
-
Soluble recombinant MHC class II molecules (e.g., I-A^k, I-E^k)
-
Hemoglobin (64-76) peptide (unlabeled)
-
High-affinity fluorescently labeled probe peptide (e.g., with Alexa Fluor 488) specific for the MHC allele of interest
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.05% Tween-20
-
Competition Buffer: Citrate-phosphate buffer, pH 5.5
-
Black, non-binding 96-well or 384-well plates
-
Fluorescence polarization plate reader equipped with appropriate filters for the chosen fluorophore (e.g., 485 nm excitation, 520 nm emission for Alexa Fluor 488)
Experimental Workflow Diagram
Caption: Experimental workflow for the MHC binding assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare all buffers and store them at 4°C.
-
Reconstitute the lyophilized unlabeled Hemoglobin (64-76) peptide and the fluorescently labeled probe peptide in a suitable solvent (e.g., DMSO or water) to create concentrated stock solutions.
-
Determine the concentration of the peptide stocks accurately using a method such as UV spectrophotometry or amino acid analysis.
-
Aliquot and store peptide stocks at -20°C or -80°C.
-
Thaw the soluble MHC class II molecules on ice.
-
-
Assay Setup (96-well plate format):
-
Prepare a serial dilution of the unlabeled Hemoglobin (64-76) peptide in Competition Buffer. A typical starting concentration is 100 µM with 1:5 serial dilutions.
-
In each well of the black microplate, add the following components to a final volume of 100 µL:
-
50 µL of Competition Buffer containing the appropriate concentration of the unlabeled Hemoglobin (64-76) peptide (or buffer only for control wells).
-
25 µL of soluble MHC class II molecule diluted in Competition Buffer (final concentration is typically 50-200 nM, to be optimized for each allele).
-
25 µL of the fluorescently labeled probe peptide diluted in Competition Buffer (final concentration is typically 10-50 nM, to be optimized).
-
-
Control Wells:
-
No competitor control (Maximum polarization): Contains MHC, fluorescent probe, and buffer instead of the unlabeled peptide.
-
No MHC control (Minimum polarization): Contains fluorescent probe and buffer only.
-
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C for 48-72 hours to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Allow the plate to equilibrate to room temperature for 15-30 minutes before reading.
-
Measure the fluorescence polarization of each well using a plate reader with the appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the relative binding for each concentration of the Hemoglobin (64-76) peptide using the following formula: Relative Binding (%) = [(FP_sample - FP_min) / (FP_max - FP_min)] * 100 Where:
-
FP_sample is the fluorescence polarization of the well with the competitor peptide.
-
FP_min is the fluorescence polarization of the well with no MHC.
-
FP_max is the fluorescence polarization of the well with no competitor peptide.
-
-
Plot the Relative Binding (%) against the logarithm of the Hemoglobin (64-76) peptide concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
MHC Class II Antigen Presentation and T-Cell Activation Pathway
The binding of the Hemoglobin (64-76) peptide to an MHC class II molecule is the initial step in a cascade of events leading to T-cell activation. The following diagram illustrates this pathway.
Caption: MHC Class II antigen presentation and T-cell activation pathway.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of the binding of the Hemoglobin (64-76) peptide to MHC class II molecules using a fluorescence polarization-based competition assay. This robust and high-throughput method is invaluable for researchers in immunology and drug development for the characterization of peptide-MHC interactions. The provided diagrams offer a clear visual representation of the experimental workflow and the underlying biological pathway.
References
Application Notes and Protocols for the In Vivo Use of Hemoglobin (64-76) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals in Immunology
Introduction
The murine hemoglobin d beta chain peptide fragment (64-76), commonly referred to as Hb(64-76), is a well-characterized T-cell epitope. In the context of immunological research, it serves as a powerful tool for studying the intricacies of T-cell activation, tolerance, and differentiation in vivo. This peptide is particularly notable for its use in conjunction with the 3.L2 T-cell receptor (TCR) transgenic mouse model, where T-cells are genetically programmed to recognize the Hb(64-76) peptide when presented by the I-Ek Major Histocompatibility Complex (MHC) class II molecule.[1][2] These application notes provide a comprehensive overview and detailed protocols for the utilization of Hb(64-76) in mouse models to investigate fundamental immunological processes.
Principle of Application
The primary application of Hemoglobin (64-76) in vivo is as a model antigen to elicit and study specific CD4+ T-cell responses. By administering this peptide to appropriate mouse models, researchers can track the activation, proliferation, and differentiation of antigen-specific T-cells. Furthermore, variants of this peptide, known as Altered Peptide Ligands (APLs), can be used to investigate the phenomena of T-cell antagonism and the thresholds for positive and negative selection in the thymus.[1][2][3]
Key Applications:
-
Induction of Antigen-Specific T-Cell Proliferation: To study the dynamics of a primary T-cell response in vivo.
-
T-Cell Receptor (TCR) Antagonism Studies: Utilizing APLs of Hb(64-76) to inhibit the activation of specific T-cells.
-
Models of T-Cell Development: Investigating the processes of positive and negative selection of thymocytes.
-
Induction of Tolerance: To understand the mechanisms by which T-cells become unresponsive to self-antigens.
Quantitative Data Summary
The following tables summarize quantitative parameters from representative studies utilizing Hb(64-76) in vivo.
Table 1: In Vivo Immunization and T-Cell Response
| Parameter | Value | Mouse Model | Purpose | Reference |
| Immunization Dose | 20 nmol | A72tg+ mice | To induce a proliferative response of 3.L2 T-cells | |
| T-cell Transfer | 5 x 105 splenocytes/well | N3.L2 Rag-/-CD4-/- | In vitro restimulation to assess T-cell function | |
| In vitro Peptide Concentration | 0.1 - 100 µM | Splenocytes from immunized mice | To measure dose-dependent T-cell proliferation |
Experimental Protocols
Protocol 1: Induction of an In Vivo T-Cell Response to Hb(64-76)
This protocol describes the immunization of mice with Hb(64-76) to elicit a specific T-cell response, which can be subsequently analyzed.
Materials:
-
Hb(64-76) peptide
-
Complete Freund's Adjuvant (CFA)
-
Phosphate-Buffered Saline (PBS)
-
Syringes and needles
-
B6.AKR (H-2k) mice or other suitable strains
Procedure:
-
Peptide Emulsion Preparation:
-
Dissolve Hb(64-76) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA).
-
Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Anesthetize the mice according to approved animal care protocols.
-
Inject 100 µL of the peptide-CFA emulsion subcutaneously at the base of the tail. This corresponds to a 20 nmol dose of the peptide.
-
-
Analysis of T-Cell Response:
-
After 7-10 days, euthanize the mice and harvest the draining lymph nodes (inguinal and periaortic).
-
Prepare a single-cell suspension from the lymph nodes.
-
Cells can be restimulated in vitro with varying concentrations of Hb(64-76) peptide to assess proliferation via [3H]thymidine incorporation or other assays.
-
Protocol 2: Adoptive Transfer of 3.L2 TCR Transgenic T-Cells and In Vivo Challenge
This protocol is designed to study the response of a defined population of antigen-specific T-cells in a host mouse.
Materials:
-
3.L2 TCR transgenic mice (donor)
-
Recipient mice (e.g., B6.AKR)
-
Hb(64-76) peptide
-
Complete Freund's Adjuvant (CFA)
-
Materials for single-cell suspension and intravenous injection
Procedure:
-
Preparation of Donor T-Cells:
-
Euthanize a 3.L2 TCR transgenic mouse and aseptically remove the spleen and lymph nodes.
-
Prepare a single-cell suspension.
-
Enrich for CD4+ T-cells using a commercially available kit, if desired.
-
Resuspend the cells in sterile PBS or saline for injection.
-
-
Adoptive Transfer:
-
Inject a defined number of 3.L2 T-cells (e.g., 1-5 x 106) intravenously into the recipient mice.
-
-
In Vivo Challenge:
-
One day after the adoptive transfer, immunize the recipient mice with Hb(64-76) in CFA as described in Protocol 1.
-
-
Analysis:
-
Harvest draining lymph nodes or spleen from the recipient mice at various time points (e.g., 3-5 days) after immunization.
-
Analyze the expansion of the transferred 3.L2 T-cell population by flow cytometry using specific antibodies against the transgenic TCR.
-
Assess the functional status of the recovered T-cells through in vitro restimulation assays.
-
Visualizations
Caption: Workflow for adoptive transfer and in vivo challenge.
References
- 1. In vivo antagonism of a T cell response by an endogenously expressed ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Kinetic Threshold between Negative and Positive Selection Based on the Longevity of the T Cell Receptor–Ligand Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An antagonist peptide mediates positive selection and CD4 lineage commitment of MHC class II–restricted T cells in the absence of CD4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hemoglobin (64-76) as an Altered Peptide Ligand in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altered Peptide Ligands (APLs) are synthetic analogs of immunogenic peptides that have been modified, typically through amino acid substitutions, to alter their interaction with the T-cell receptor (TCR). These modifications can profoundly change the downstream signaling cascade, leading to a spectrum of T-cell responses ranging from full activation to partial activation, anergy, or antagonism. The murine hemoglobin peptide Hb(64-76) has served as a cornerstone model system for studying the effects of APLs on CD4+ T-cell responses. By introducing specific amino acid substitutions, researchers can dissect the molecular requirements for T-cell activation and tolerance. This document provides detailed application notes and experimental protocols for utilizing Hemoglobin (64-76) and its APLs in immunological research.
Key Concepts
The native Hb(64-76) peptide, with the sequence GKKVITAFNEGLK, is presented by the MHC class II molecule I-Ek and is recognized by specific T-cell clones, such as 2.102 and 3.L2.[1] APLs of Hb(64-76) are typically generated by substituting amino acids at TCR contact residues, most notably at positions 72 (Asparagine) and 73 (Glutamic acid).[2] These subtle changes can dissociate T-cell effector functions, for instance, inducing cytokine secretion without proliferation, a phenomenon known as partial activation.[3] Furthermore, some APLs can act as antagonists, inhibiting the response to the native agonist peptide.[1][4]
Applications in Research
-
Dissecting T-cell Receptor Signaling: Hb(64-76) APLs are instrumental in elucidating the signaling pathways downstream of the TCR. They have been used to demonstrate that different ligands can induce qualitatively distinct signaling cascades.
-
Studying T-cell Anergy and Tolerance: APLs that induce anergy, a state of T-cell unresponsiveness, provide a valuable tool for investigating mechanisms of peripheral tolerance.
-
Development of Immunotherapies: The ability of APLs to modulate T-cell responses makes them attractive candidates for the development of therapies for autoimmune diseases and allergies, where the goal is to induce a state of tolerance to specific antigens.
-
Vaccine Design: Understanding how APLs influence T-cell responses can inform the design of peptide-based vaccines that elicit a desired type of immune response.
Data Presentation
Table 1: Proliferative and Cytokine Responses of T-Cell Clones to Hb(64-76) and Altered Peptide Ligands
| Peptide Ligand | Amino Acid Substitution | Concentration (µM) | T-Cell Clone | Proliferation (cpm) | IL-2 Production (U/mL) | IL-4 Production (pg/mL) | Reference |
| Hb(64-76) (Agonist) | None | 10 | 3.L2 | High | High | N/A | |
| A72 (Antagonist) | N72A | 10-100 | 3.L2 | Inhibited | Inhibited | N/A | |
| I72 (Antagonist) | N72I | 10-100 | 3.L2 | Inhibited | Inhibited | N/A | |
| G72 (Antagonist) | N72G | 10-100 | 3.L2 | Inhibited | Inhibited | N/A | |
| D73 (Antagonist) | E73D | 10-100 | 3.L2 | Inhibited | N/A | N/A | |
| S70 (Partial Agonist) | A70S | 100 | PL.17 | Low | Low | N/A |
Note: "High" and "Low" are relative terms based on the responses reported in the cited literature. "Inhibited" indicates a reduction in the response to the agonist peptide. N/A indicates data not available in the cited sources.
Table 2: TCR-ζ Chain Phosphorylation in Response to Hb(64-76) APLs
| Peptide Ligand | Concentration (M) | T-Cell Clone | Ratio of p23/p21 ζ-chain Phosphoforms | Reference |
| Hb(64-76) (Agonist) | 10-4 | 3.L2 | 0.75 | |
| D73 (Antagonist) | 10-4 | 3.L2 | 0.55 | |
| I72 (Antagonist) | 10-4 | 3.L2 | 0.15 | |
| A72 (Antagonist) | 10-4 | 3.L2 | 0.11 | |
| G72 (Antagonist) | 10-4 | 3.L2 | 0.05 |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay
This protocol outlines the steps to measure the proliferative response of Hb(64-76)-specific T-cells to the agonist peptide and various APLs.
Materials:
-
Hb(64-76)-specific T-cell clone (e.g., 3.L2)
-
Antigen Presenting Cells (APCs), such as irradiated splenocytes from H-2k mice
-
Hb(64-76) peptide and APLs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)
-
96-well flat-bottom culture plates
-
[3H]-Thymidine
-
Cell harvester and liquid scintillation counter
Procedure:
-
Prepare APCs: Irradiate splenocytes (3000 rads) to prevent their proliferation.
-
Plate APCs: Seed 5 x 105 irradiated APCs per well in a 96-well plate.
-
Add Peptides: Add the Hb(64-76) agonist peptide or APLs at various concentrations (e.g., 0.1, 1, 10, 100 µM) to the wells. Include a no-peptide control. For antagonism assays, add a constant, suboptimal concentration of the agonist peptide (e.g., 1 µM) along with varying concentrations of the antagonist APL.
-
Add T-cells: Add 5 x 104 Hb(64-76)-specific T-cells to each well.
-
Incubate: Culture the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Pulse with [3H]-Thymidine: Add 1 µCi of [3H]-Thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest and Count: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (cpm) are proportional to the degree of T-cell proliferation.
Protocol 2: Cytokine Secretion Assay
This protocol describes how to measure the secretion of cytokines, such as IL-2 and IL-4, from T-cells upon stimulation with Hb(64-76) or its APLs.
Materials:
-
Hb(64-76)-specific T-cell clone
-
APCs (irradiated splenocytes)
-
Hb(64-76) peptide and APLs
-
Complete RPMI-1640 medium
-
24-well culture plates
-
ELISA kits for the cytokines of interest (e.g., mouse IL-2, IL-4) or a cytokine secretion assay kit.
-
Centrifuge
Procedure:
-
Set up Cultures: In a 24-well plate, co-culture 1 x 106 T-cells with 5 x 106 irradiated APCs in a final volume of 1 mL of complete medium.
-
Stimulate Cells: Add the Hb(64-76) agonist peptide or APLs at the desired concentrations. Include a no-peptide control.
-
Incubate: Culture the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Collect Supernatants: Centrifuge the plates to pellet the cells and carefully collect the supernatants.
-
Measure Cytokines: Quantify the concentration of cytokines in the supernatants using a commercial ELISA kit according to the manufacturer's instructions. Alternatively, use a cytokine secretion assay based on capturing the secreted cytokine on the cell surface for flow cytometric analysis.
Protocol 3: Induction of T-Cell Anergy
This protocol details the induction of an anergic state in T-cells using an APL.
Materials:
-
Hb(64-76)-specific T-cell clone
-
APCs (live, non-irradiated splenocytes)
-
Anergy-inducing APL (e.g., S70)
-
Hb(64-76) agonist peptide
-
Complete RPMI-1640 medium
-
Recombinant IL-2
-
Culture plates
Procedure:
-
Anergy Induction: Co-culture T-cells with live APCs in the presence of a high concentration of the anergy-inducing APL for 24-48 hours.
-
Resting Phase: Wash the T-cells thoroughly to remove the APL and APCs. Rest the T-cells in fresh medium containing a low concentration of IL-2 for 3-5 days to allow them to return to a resting state.
-
Re-stimulation: Re-challenge the rested T-cells with the agonist Hb(64-76) peptide and fresh irradiated APCs.
-
Assess Response: Measure T-cell proliferation (Protocol 1) and cytokine secretion (Protocol 2). Anergic T-cells will show a significantly reduced proliferative and cytokine response compared to control T-cells that were initially cultured with APCs alone or with the agonist peptide.
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationships
References
- 1. Partially Phosphorylated T Cell Receptor ζ Molecules Can Inhibit T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Altered peptide ligand-induced partial T cell activation: molecular mechanisms and role in T cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.uc.cl [repositorio.uc.cl]
Application Notes and Protocols for Flow Cytometry Analysis of T Cells Stimulated with Hemoglobin (64-76)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the analysis of T cells stimulated with the Hemoglobin (64-76) peptide using flow cytometry. The Hemoglobin (64-76) peptide is a well-characterized T cell epitope, particularly in the context of mouse models employing T cells from 3.L2 T cell receptor (TCR) transgenic mice, which recognize this peptide in the context of the I-Ek MHC class II molecule.[1][2] These protocols are designed to guide researchers in assessing T cell activation, proliferation, and cytokine production, which are critical for understanding immune responses in various research and drug development settings.
Key Concepts
T cell activation is a complex process initiated by the interaction of the T cell receptor (TCR) with a specific peptide-MHC complex on an antigen-presenting cell (APC). This interaction, along with co-stimulatory signals, triggers a signaling cascade that leads to T cell proliferation, differentiation, and the acquisition of effector functions, such as cytokine production. Flow cytometry is a powerful technique to dissect these responses at the single-cell level by using fluorescently labeled antibodies to identify cell populations and quantify the expression of cell surface and intracellular proteins.
Experimental Protocols
Protocol 1: T Cell Proliferation Assay using CFSE
This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T cell proliferation. CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is equally distributed between daughter cells, leading to a halving of fluorescence intensity, which can be measured by flow cytometry.
Materials:
-
CD4+ T cells (e.g., from 3.L2 TCR transgenic mice)
-
Antigen-Presenting Cells (APCs) (e.g., splenocytes from B6.AKR mice)
-
Hemoglobin (64-76) peptide (Sequence: GKKVITAFNEGLK)
-
Complete RPMI-1640 medium
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorescently conjugated antibodies (e.g., anti-CD4)
-
96-well round-bottom plates
Procedure:
-
T Cell Isolation and Labeling:
-
Isolate CD4+ T cells from the spleens and lymph nodes of 3.L2 TCR transgenic mice using magnetic bead separation or cell sorting.
-
Resuspend the purified T cells in pre-warmed PBS at a concentration of 1-10 x 106 cells/mL.
-
Add CFSE to a final concentration of 0.5-5 µM and incubate for 10 minutes at 37°C.[3]
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium to remove excess CFSE.
-
Resuspend the CFSE-labeled T cells in complete RPMI medium.
-
-
APC Preparation:
-
Prepare a single-cell suspension of splenocytes from B6.AKR mice to be used as APCs.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes and resuspend them in complete RPMI medium.
-
-
Co-culture and Stimulation:
-
Plate 5 x 105 APCs per well in a 96-well round-bottom plate.
-
Add varying concentrations of the Hemoglobin (64-76) peptide to the wells. A typical concentration range is 0.01 µM to 10 µM.
-
Add 5 x 104 CFSE-labeled CD4+ T cells to each well.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plates.
-
Stain the cells with a fluorescently conjugated anti-CD4 antibody.
-
Acquire the samples on a flow cytometer.
-
Gate on the CD4+ T cell population and analyze the CFSE fluorescence histogram to visualize cell divisions.
-
Protocol 2: Intracellular Cytokine Staining
This protocol details the procedure for detecting the production of intracellular cytokines, such as IL-2, IFN-γ, and TNF-α, by T cells following stimulation.
Materials:
-
CD4+ T cells
-
APCs
-
Hemoglobin (64-76) peptide
-
Complete RPMI-1640 medium
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Flow cytometry staining buffer
-
Fluorescently conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD69)
-
Fixation/Permeabilization buffer
-
Permeabilization/Wash buffer
-
Fluorescently conjugated antibodies for intracellular cytokines (e.g., anti-IL-2, anti-IFN-γ, anti-TNF-α)
Procedure:
-
T Cell Stimulation:
-
Co-culture 2.5 x 104 purified CD4+ T cells with 4.75 x 105 APCs in a 96-well plate.[4]
-
Stimulate the cells with 10 µM Hemoglobin (64-76) peptide.[4]
-
Incubate for 6-24 hours at 37°C in a humidified 5% CO2 incubator.
-
For the final 4-6 hours of incubation, add Brefeldin A (e.g., 10 µg/mL) to the culture to block cytokine secretion.
-
-
Surface Staining:
-
Harvest the cells and wash them with flow cytometry staining buffer.
-
Stain for surface markers, such as CD4 and the activation marker CD69, for 30 minutes on ice.
-
Wash the cells to remove unbound antibodies.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation/permeabilization solution and incubate for 20 minutes at room temperature.
-
Wash the cells with a permeabilization/wash buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in the permeabilization/wash buffer containing the fluorescently conjugated anti-cytokine antibodies.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with permeabilization/wash buffer.
-
Resuspend the cells in flow cytometry staining buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the CD4+ T cell population and analyze the expression of intracellular cytokines.
-
Data Presentation
Quantitative data from flow cytometry analysis should be summarized in tables for clear comparison between different experimental conditions.
Table 1: T Cell Proliferation in Response to Hemoglobin (64-76) Stimulation
| Peptide Concentration (µM) | % Divided Cells (Mean ± SD) | Proliferation Index (Mean ± SD) |
| 0 (Unstimulated) | 2.5 ± 0.8 | 1.1 ± 0.2 |
| 0.1 | 25.3 ± 3.1 | 2.5 ± 0.4 |
| 1 | 68.7 ± 5.6 | 4.8 ± 0.7 |
| 10 | 85.2 ± 4.9 | 6.2 ± 0.9 |
Data are representative and should be generated from experimental replicates.
Table 2: Cytokine Production by CD4+ T Cells Stimulated with Hemoglobin (64-76)
| Stimulation | % CD69+ of CD4+ | % IL-2+ of CD4+ | % IFN-γ+ of CD4+ | % TNF-α+ of CD4+ |
| Unstimulated | 3.1 ± 1.2 | 0.5 ± 0.2 | 0.8 ± 0.3 | 1.2 ± 0.5 |
| Hb (64-76) 10 µM | 75.4 ± 6.3 | 45.8 ± 5.1 | 30.2 ± 4.5 | 55.6 ± 7.2 |
Data are representative and should be generated from experimental replicates.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Experimental workflow for T cell stimulation and flow cytometry analysis.
Caption: Simplified TCR signaling cascade upon peptide-MHC engagement.
References
Application Note: Surface Plasmon Resonance for the Kinetic Analysis of Hemoglobin (64-76) Peptide Binding to T-Cell Receptors
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for utilizing Surface Plasmon Resonance (SPR) to characterize the binding kinetics of the Hemoglobin (64-76) peptide presented by the I-Ek MHC class II molecule to T-cell receptors (TCRs).
Introduction
The interaction between a T-cell receptor (TCR) and a peptide-major histocompatibility complex (pMHC) is a cornerstone of the adaptive immune response. Understanding the kinetics of this interaction—specifically the association (k_on) and dissociation (k_off) rates, and the resulting equilibrium dissociation constant (K_D)—is crucial for elucidating the mechanisms of T-cell activation, specificity, and the development of immunotherapies.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It is particularly well-suited for studying the low-affinity interactions typical of TCRs and their pMHC ligands, which are often in the micromolar range (1–100 µM)[1][2][3][4]. This application note focuses on the specific interaction between TCRs and the murine hemoglobin peptide Hb(64-76) presented by the I-Ek MHC class II molecule, a well-characterized model system in immunology.
Principle of the Assay
SPR measures changes in the refractive index at the surface of a sensor chip. In a typical experiment for TCR-pMHC analysis, the pMHC complex (ligand) is immobilized on the sensor chip surface. A solution containing the TCR (analyte) is then flowed over the surface. The binding of the TCR to the immobilized pMHC causes an increase in mass at the surface, which in turn alters the refractive index and is detected as a change in the SPR signal, measured in Resonance Units (RU). The rate of this increase is related to the association rate constant (k_on). When the TCR solution is replaced by buffer, the dissociation of the TCR from the pMHC is monitored, and the rate of signal decrease provides the dissociation rate constant (k_off). By analyzing the binding curves at various analyte concentrations, the kinetic parameters can be determined.
Quantitative Data Summary
The following tables summarize kinetic data obtained from SPR analysis of the interaction between various TCRs and the Hb(64-76)/I-Ek complex. These values highlight how subtle changes in the TCR sequence can significantly impact binding kinetics.
Table 1: Kinetic Parameters of n3.L2 and M2 scTCR Binding to Hb(64-76)/I-Ek [5]
| scTCR | K_D (µM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) |
| n3.L2 | 16.6 | 1.1 x 10³ | 1.8 x 10⁻² |
| M2 | 4.3 | 4.1 x 10³ | 1.8 x 10⁻² |
Table 2: 3D SPR Kinetic Parameters of 3.L2 TCR Interaction with Hb(64-76)/I-Ek and Altered Peptide Ligands
| Peptide | K_D (µM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) |
| Hb(64-76) | 16.0 | 1.2 x 10³ | 1.9 x 10⁻² |
| T72 | 16.0 | 2.5 x 10³ | 4.0 x 10⁻² |
| D73 | 12.0 | 2.0 x 10³ | 2.4 x 10⁻² |
Experimental Protocols
This section provides a detailed protocol for measuring the binding kinetics of a soluble single-chain TCR (scTCR) to the Hb(64-76)/I-Ek complex using SPR.
Materials and Reagents
-
SPR Instrument: Biacore 2000 or similar
-
Sensor Chip: CM5 sensor chip
-
Immobilization Reagents:
-
N-hydroxysuccinimide (NHS)
-
N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC)
-
Ethanolamine-HCl, pH 8.5
-
-
Ligand: Purified, soluble Hb(64-76)-loaded I-Ek dimers (2500-3000 RU to be immobilized)
-
Analyte: Purified, soluble single-chain TCR (e.g., n3.L2 or M2 scTCR), concentrated in PBS, at a concentration range of 0-100 µM
-
Running Buffer: HBS-EP (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration Solution: e.g., Glycine-HCl, pH 2.5 (if necessary and validated not to denature the ligand)
-
Control Peptide: A non-binding peptide loaded onto I-Ek (e.g., Moth Cytochrome C) for reference surface preparation and subtraction of non-specific binding
Experimental Workflow Diagram
Caption: Workflow for SPR-based kinetic analysis of TCR-pMHC interactions.
Detailed Protocol Steps
-
System Preparation:
-
Prime the SPR instrument with running buffer until a stable baseline is achieved.
-
Insert a new CM5 sensor chip.
-
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the CM5 chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified Hb(64-76)/I-Ek Ig dimers at a concentration of ~10 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) until the desired immobilization level (2500-3000 RU) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
Prepare a reference flow cell by either leaving it blank or immobilizing an irrelevant pMHC complex (e.g., Moth Cytochrome C/I-Ek) to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Injection and Kinetic Analysis:
-
Prepare a dilution series of the scTCR analyte in running buffer. A typical concentration range for this interaction is 0-100 µM.
-
Inject each concentration of the scTCR in duplicate over the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min) at 25°C.
-
Allow sufficient time for association (e.g., 120-180 seconds) followed by a dissociation phase where only running buffer flows over the chip (e.g., 300-600 seconds).
-
Between injections, if necessary, regenerate the sensor surface with a pulse of a mild regeneration solution. The suitability of a regeneration solution must be tested to ensure it removes all bound analyte without damaging the immobilized ligand.
-
-
Data Processing and Analysis:
-
Subtract the reference flow cell data from the active flow cell data for each injection to correct for non-specific binding and bulk effects.
-
Use evaluation software (e.g., BiaEval version 4.1) to analyze the resulting sensorgrams.
-
Fit the data globally to a 1:1 Langmuir binding model to determine the kinetic parameters (k_on, k_off, and K_D).
-
The quality of the fit can be assessed by the Chi² value, which should be minimized (ideally below 50).
-
The K_D values can be confirmed by Scatchard analysis of the steady-state binding levels.
-
TCR Signaling Pathway Overview
The binding of a TCR to its cognate pMHC ligand initiates a complex intracellular signaling cascade, leading to T-cell activation. The kinetics of this initial binding event are thought to be a key determinant of the downstream response.
Caption: Simplified overview of the TCR signaling cascade initiated by pMHC binding.
Conclusion
SPR is an indispensable tool for the quantitative analysis of TCR-pMHC interactions. The protocols and data presented here for the Hb(64-76) system provide a robust framework for researchers to investigate the binding kinetics of their own TCR-pMHC pairs of interest. Accurate determination of these kinetic parameters is essential for advancing our understanding of T-cell biology and for the rational design of novel immunotherapies.
References
- 1. groups.molbiosci.northwestern.edu [groups.molbiosci.northwestern.edu]
- 2. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 3. Force-regulated in situ TCR–pMHC-II kinetics determine functions of CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-cell receptor binding affinities and kinetics: impact on T-cell activity and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtle changes in TCRα CDR1 profoundly increase the sensitivity of CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Hemoglobin (64-76) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hemoglobin (64-76) peptide, with the sequence Gly-Lys-Lys-Val-Ile-Thr-Ala-Phe-Asn-Glu-Gly-Leu-Lys (GKKVITAFNEGLK), is a fragment of the beta chain of hemoglobin.[1] This peptide and its analogs are of interest in immunological research.[1] The successful synthesis and purification of this peptide are crucial for accurate and reproducible experimental results. These application notes provide detailed protocols for the chemical synthesis of the Hemoglobin (64-76) peptide using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its purification using reversed-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.
Peptide Specifications
A summary of the key properties of the Hemoglobin (64-76) peptide is provided in the table below.
| Property | Value | Reference |
| Sequence | Gly-Lys-Lys-Val-Ile-Thr-Ala-Phe-Asn-Glu-Gly-Leu-Lys | [2][3] |
| One-Letter Code | GKKVITAFNEGLK | |
| Molecular Formula | C₆₄H₁₀₉N₁₇O₁₈ | |
| Molecular Weight | 1404.69 g/mol | |
| Theoretical pI | 10.32 |
Synthesis and Purification Workflow
The overall workflow for obtaining the purified Hemoglobin (64-76) peptide involves a multi-step process beginning with solid-phase synthesis and concluding with characterization of the purified product.
Caption: Workflow for Hemoglobin (64-76) peptide synthesis and purification.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Hemoglobin (64-76)
This protocol details the manual synthesis of the Hemoglobin (64-76) peptide on a Rink Amide resin using Fmoc/tBu chemistry.
1. Resin Preparation:
-
Start with 0.1 mmol of Rink Amide resin (loading capacity ~0.5 mmol/g).
-
Swell the resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
2. Chain Elongation (Amino Acid Coupling Cycles): For each amino acid in the sequence (from C-terminus to N-terminus: Lys, Leu, Gly, Glu, Asn, Phe, Ala, Thr, Ile, Val, Lys, Lys, Gly), perform the following coupling cycle:
-
Activation and Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 2.9 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF.
-
Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Side Chain Protecting Groups:
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Thr(tBu)-OH
-
-
-
Washing: After coupling, wash the resin with DMF (3 times) and DCM (3 times).
-
Deprotection: Remove the Fmoc group from the newly added amino acid by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to prepare for the next coupling cycle.
3. Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Typical Synthesis Parameters
| Parameter | Value |
| Synthesis Scale | 0.1 mmol |
| Resin | Rink Amide |
| Resin Loading | ~0.5 mmol/g |
| Amino Acid Excess | 3 equivalents |
| Coupling Reagent | HBTU (2.9 eq) / DIPEA (6 eq) |
| Deprotection Reagent | 20% Piperidine in DMF |
| Cleavage Cocktail | TFA/TIS/Water (95:2.5:2.5) |
| Expected Crude Yield | 60-80% |
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol outlines the purification of the crude Hemoglobin (64-76) peptide.
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Instrument: A preparative HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes is a good starting point. The gradient may need to be optimized based on the initial analytical run.
-
Flow Rate: 5 mL/min.
-
Detection: 220 nm.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak, which should be the target peptide.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with a purity of >95%.
4. Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.
Illustrative HPLC Parameters
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-45% B over 40 min |
| Flow Rate | 1 mL/min (analytical) |
| Detection Wavelength | 220 nm |
| Expected Retention Time | ~15-25 minutes (highly dependent on the specific system) |
| Expected Purity | >95% |
Protocol 3: Characterization by LC-MS
This protocol describes the confirmation of the identity and purity of the synthesized peptide.
1. Sample Preparation:
-
Dissolve a small amount of the lyophilized peptide in water or a suitable solvent for LC-MS analysis.
2. LC-MS Conditions:
-
LC System: An analytical HPLC or UHPLC system.
-
Column: C18 analytical column (e.g., 150 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the peptide, similar to the analytical HPLC conditions.
-
Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).
-
Mode: Positive ion mode.
-
Scan Range: m/z 400-1500.
3. Data Analysis:
-
Confirm the presence of the target peptide by identifying its molecular ion peak. The expected monoisotopic mass is 1403.7 Da. Common adducts to look for include [M+H]⁺, [M+2H]²⁺, and [M+3H]³⁺.
-
Assess the purity of the sample by integrating the peak area of the target peptide relative to the total ion chromatogram.
Expected Mass Spectrometry Results
| Ion | Calculated m/z |
| [M+H]⁺ | 1404.7 |
| [M+2H]²⁺ | 702.85 |
| [M+3H]³⁺ | 468.9 |
Logical Relationship of Synthesis and Purification Steps
The following diagram illustrates the logical flow and dependencies of the key steps in the synthesis and purification of the Hemoglobin (64-76) peptide.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing T Cell Assays with Hemoglobin Concentrations of 64-76 g/L
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with T cell assays where sample hemoglobin concentrations are in the 64-76 g/L range. This range is indicative of moderate anemia and can present unique challenges for in vitro T cell functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of a hemoglobin concentration in the 64-76 g/L range on T cell assay outcomes?
A hemoglobin concentration in this range signifies moderate anemia, which can be associated with iron deficiency. Iron is a critical element for T cell function. Iron deficiency has been shown to impair multiple aspects of T cell responses.[1][2] Specifically, it can lead to:
-
Reduced T cell proliferation upon stimulation.[3]
-
Altered T cell counts, particularly lower levels of CD4+ helper T cells.
-
Impaired cytokine production.
Therefore, you may observe a generally weaker T cell response in samples with hemoglobin in this range compared to samples with normal hemoglobin levels.
Q2: How can extracellular hemoglobin from hemolysis interfere with my T cell assay?
Even with moderately low total hemoglobin, sample handling can lead to hemolysis, releasing free hemoglobin into the plasma or culture medium. Extracellular hemoglobin and its breakdown product, heme, can interfere with assays in several ways:
-
Fluorescence Quenching: Hemoglobin has a broad absorption spectrum and can quench the signal from fluorescent dyes commonly used in T cell assays, such as CFSE for proliferation and fluorescently-labeled antibodies for flow cytometry.[4][5] This can lead to underestimation of proliferation or protein expression.
-
Oxidative Stress: Free heme can induce the production of reactive oxygen species (ROS), which can cause oxidative stress and lead to T cell apoptosis or dysfunction.
-
Direct Inhibition of T Cell Function: Heme has been shown to inhibit T cell activation and proliferation.
Q3: Can the low iron levels associated with a 64-76 g/L hemoglobin concentration affect T cell signaling?
Yes. Iron is essential for the proper signaling and function of T cells. Upon activation, T cells increase their uptake of iron by upregulating the transferrin receptor 1 (TfR1). Insufficient iron can lead to:
-
Defective IL-2 Receptor Signaling: Iron is necessary for optimal signaling through the IL-2 receptor, a critical pathway for T cell proliferation. This can result in reduced phosphorylation of STAT5, a key downstream signaling molecule.
-
Impaired Mitochondrial Function: Iron is a crucial component of the electron transport chain in mitochondria. Iron deficiency can impair mitochondrial function, which is essential for meeting the metabolic demands of T cell activation and proliferation.
-
Alterations in T Cell Differentiation: Iron can influence the differentiation of T helper cell subsets. For example, iron has been shown to inhibit the differentiation of Th1 cells.
Troubleshooting Guides
Issue 1: Low T Cell Proliferation in Samples with 64-76 g/L Hemoglobin
If you are observing reduced T cell proliferation (e.g., in a CFSE or BrdU assay) from samples with hemoglobin in the 64-76 g/L range, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Inherent biological effect of low iron | Be aware that a lower proliferative capacity may be a true biological finding in these samples. Ensure you have appropriate controls with normal hemoglobin levels for comparison. |
| Suboptimal culture conditions | Optimize your T cell stimulation conditions. Ensure the concentration of anti-CD3 and anti-CD28 antibodies or the antigen concentration is optimal. |
| Iron-deficient media | Standard cell culture media may not have sufficient iron for optimal T cell proliferation from iron-deficient samples. Consider supplementing the media with a source of iron, such as transferrin. |
| Fluorescence quenching of proliferation dye | If using a fluorescent dye like CFSE, hemoglobin from lysed red blood cells can quench the signal. To mitigate this, perform a red blood cell (RBC) lysis step before analysis. See the detailed protocol below. |
Issue 2: High Background or Low Signal in Flow Cytometry Assays
High background fluorescence or low specific signal in flow cytometry can be caused by hemoglobin interference.
| Potential Cause | Recommended Action |
| Hemoglobin-mediated fluorescence quenching | Free hemoglobin can quench the fluorescence of your antibodies. Perform an RBC lysis step prior to staining and analysis. |
| Non-specific antibody binding | Hemolysis can release cellular debris that may non-specifically bind antibodies. Ensure you are using an Fc block and have appropriate isotype controls. |
| Cell viability issues | Heme-induced oxidative stress can reduce cell viability. Use a viability dye to exclude dead cells from your analysis. |
| Instrument settings | Re-optimize your flow cytometer's voltage and compensation settings using a sample that has undergone RBC lysis to account for any changes in background fluorescence. |
Issue 3: Inconsistent Cytokine Secretion Results
Inconsistent results in cytokine assays like ELISA or ELISpot can be influenced by hemoglobin.
| Potential Cause | Recommended Action |
| Hemoglobin interference in colorimetric/chemiluminescent assays | Hemoglobin can interfere with the absorbance readings in colorimetric assays. One study found that hemolysis can interfere with some ELISA assays at hemoglobin concentrations as low as 1 g/L. It is highly recommended to remove red blood cells and hemoglobin before performing the assay. |
| Heme-induced changes in cytokine production | Heme can act as a danger-associated molecular pattern (DAMP) and stimulate the release of certain pro-inflammatory cytokines by binding to Toll-like receptor 4 (TLR4). This may lead to a higher baseline of some cytokines. |
| Reduced T cell cytokine production due to iron deficiency | As with proliferation, the capacity for cytokine production may be biologically lower in T cells from anemic individuals. |
Experimental Protocols
Protocol: Red Blood Cell (RBC) Lysis for T Cell Assays
This protocol is designed to remove erythrocytes from whole blood samples with minimal impact on lymphocytes.
Materials:
-
1X RBC Lysis Buffer (containing ammonium chloride)
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS) or Human Serum (HS)
-
Conical tubes (15 mL or 50 mL)
-
Centrifuge
Procedure:
-
Collect whole blood in an appropriate anticoagulant tube (e.g., heparin or EDTA).
-
For every 1 mL of whole blood, add 10 mL of 1X RBC Lysis Buffer.
-
Incubate for 10-15 minutes at room temperature. The solution should become translucent, indicating red blood cell lysis. Do not exceed 15 minutes to avoid damage to lymphocytes.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at room temperature.
-
Carefully decant the supernatant, which contains the lysed red blood cells and hemoglobin.
-
Resuspend the leukocyte pellet in 10 mL of PBS supplemented with 2% FBS or HS.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Repeat the wash step (steps 6-7).
-
Resuspend the final cell pellet in your desired cell culture medium or staining buffer.
-
Perform a cell count and assess viability (e.g., using trypan blue or a viability dye for flow cytometry).
Visualizations
Caption: Workflow for processing blood samples for T cell assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Analysis of Iron and Iron-Interacting Protein Dynamics During T-Cell Activation [frontiersin.org]
- 3. Iron Metabolism and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haemoglobin interference and increased sensitivity of fluorimetric assays for quantification of low-parasitaemia Plasmodium infected erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Assay of the Interaction between Hemoglobin and the Cytoplasmic Domain of Erythrocyte Membrane Band3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting T Cell Assays with Hemoglobin (64-76)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low or unexpected T cell responses when using the Hemoglobin (64-76) peptide in their experiments.
Frequently Asked Questions (FAQs)
FAQ 1: My T cells are not proliferating in response to Hemoglobin (64-76) peptide. What are the possible causes?
A lack of T cell proliferation in response to the Hemoglobin (64-76) peptide can stem from several factors, ranging from issues with the experimental setup to the intrinsic properties of the T cell-peptide interaction. Here are some common causes:
-
Suboptimal Peptide Concentration: The concentration of the peptide is critical for effective T cell stimulation. It's essential to perform a dose-response experiment to determine the optimal concentration for your specific T cell clone or cell line.[1]
-
Peptide Quality and Handling: Ensure the Hemoglobin (64-76) peptide is of high purity and has been stored correctly to prevent degradation. Peptides should be dissolved in an appropriate solvent, like DMSO, and aliquoted to avoid multiple freeze-thaw cycles.[1] The final concentration of the solvent in the cell culture should be kept low (typically <0.1%) to avoid toxicity.[1]
-
Antigen-Presenting Cell (APC) Issues: T cells require APCs to present the peptide antigen.[2] Ensure that your APCs (e.g., splenocytes, dendritic cells, or B cells) are viable and functional.[3] The density of the peptide-MHC complex on the APC surface is crucial for T cell activation.
-
T Cell Viability and Health: The viability of your T cells is paramount. Check cell viability before starting the experiment, especially when using cryopreserved cells.
-
T Cell Anergy: T cells may enter a state of anergy, or unresponsiveness, upon encountering an antigen. This can be induced by suboptimal stimulation, such as low concentrations of an agonist peptide or stimulation with altered peptide ligands (APLs).
-
Inappropriate Assay Timing: The kinetics of the T cell response can vary. For proliferation assays, maximum [3H]thymidine incorporation for a high-dose Hemoglobin (64-76) stimulation might be observed between 72-96 hours.
-
Altered Peptide Ligands (APLs): Single amino acid substitutions in the Hemoglobin (64-76) peptide can act as APLs, which may lead to partial activation (e.g., cytokine production without proliferation) or even antagonism of the T cell response. For instance, substitutions at position 72 have been shown to act as antagonists.
FAQ 2: I'm observing a weak or no signal in my ELISpot/Intracellular Cytokine Staining (ICS) assay. How can I troubleshoot this?
Low signal in cytokine-based assays like ELISpot and ICS can be due to several factors:
-
Low Frequency of Antigen-Specific T Cells: The population of T cells specific for a particular peptide can be very small.
-
Poor Cell Viability: As with proliferation assays, the health of your PBMCs or isolated T cells is critical for a robust response.
-
Suboptimal Stimulation Time: The incubation time for stimulation is crucial and may need to be optimized. For ICS, a typical stimulation is 5-6 hours, with a protein transport inhibitor like Brefeldin A added for the last few hours. For ELISpot, incubation times can range from 18-48 hours.
-
Issues with Assay Reagents: Ensure all reagents, including antibodies and substrates for ELISpot, are within their expiration dates and have been stored correctly. Improperly prepared substrate solutions can lead to faint spots in ELISpot assays.
-
Inefficient Antigen Presentation: The APCs must effectively process and present the peptide. Using adjuvants like LPS and R848 can enhance APC activation and subsequent T cell stimulation.
-
Choice of Assay: ELISpot is often considered more sensitive for detecting low-frequency cytokine-producing cells compared to ICS. However, both assays have been shown to have similar sensitivity levels in some contexts.
FAQ 3: Can the source of my T cells or the specific Hemoglobin (64-76) peptide variant affect the outcome?
Absolutely. The genetic background of the T cell donor and the specific sequence of the peptide are critical variables.
-
MHC Restriction: T cell recognition of the Hemoglobin (64-76) peptide is MHC class II-restricted, specifically by I-Ek in the context of the 3.L2 TCR transgenic mouse model. Ensure your T cells and APCs have a compatible MHC haplotype.
-
T Cell Receptor (TCR) Specificity: Different T cell clones can have varying affinities and fine specificities for the same peptide-MHC complex, leading to different response patterns to altered peptide ligands.
-
Peptide Variants (Altered Peptide Ligands): Even conservative amino acid substitutions in the Hemoglobin (64-76) peptide can dramatically alter the T cell response. For example, substituting the asparagine at position 72, a primary TCR contact residue, can abolish T cell activation. Conversely, other substitutions might create APLs that induce only a partial T cell response or act as antagonists.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve a low T cell response to Hemoglobin (64-76).
Caption: A stepwise troubleshooting workflow for low T cell response.
Experimental Protocols
Protocol 1: T Cell Proliferation Assay ([3H]Thymidine Incorporation)
This protocol is adapted from a method used for stimulating primary T cells with the Hemoglobin (64-76) peptide.
-
Cell Preparation:
-
Prepare a single-cell suspension of splenocytes (which will serve as both the source of T cells and APCs) from your experimental mice.
-
Adjust the cell concentration to 5 x 106 cells/mL in complete RPMI-1640 medium.
-
-
Peptide Dilution:
-
Prepare a serial dilution of the Hemoglobin (64-76) peptide in complete RPMI-1640 medium. A typical starting range might be from 0.01 µM to 100 µM.
-
-
Cell Culture:
-
Plate 100 µL of the splenocyte suspension (5 x 105 cells) into each well of a 96-well round-bottom plate.
-
Add 100 µL of the appropriate peptide dilution to triplicate wells. Include a "no peptide" control.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
[3H]Thymidine Pulse:
-
After 48 hours, add 0.4 µCi of [3H]Thymidine to each well.
-
Incubate for an additional 18 hours.
-
-
Harvesting and Measurement:
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter. The results are expressed as counts per minute (cpm).
-
Protocol 2: IFN-γ ELISpot Assay
This protocol provides a general framework for performing a T cell ELISpot assay.
-
Plate Preparation:
-
Coat a 96-well PVDF membrane ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C, according to the manufacturer's instructions.
-
Wash the plate and block with a suitable blocking buffer.
-
-
Cell and Peptide Preparation:
-
Prepare a single-cell suspension of PBMCs or splenocytes at a concentration of 2.5 x 106 cells/mL.
-
Prepare a 3X working solution of the Hemoglobin (64-76) peptide (e.g., 3 µg/mL) in complete cell culture medium.
-
-
Cell Stimulation:
-
Add 50 µL of the 3X peptide solution to the appropriate wells.
-
Add 100 µL of the cell suspension (2.5 x 105 cells) to each well.
-
Include positive (e.g., PHA or anti-CD3) and negative (no peptide) controls.
-
Incubate for 18-48 hours at 37°C and 5% CO2.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate as per the manufacturer's protocol.
-
Wash and add streptavidin-alkaline phosphatase (or a similar enzyme conjugate).
-
Wash and add a substrate solution to develop the spots.
-
Stop the reaction by washing with water and allow the plate to dry.
-
-
Analysis:
-
Count the spots in each well using an automated ELISpot reader.
-
Quantitative Data Summary
Table 1: Troubleshooting Common ELISpot Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background | Inadequate washing, non-specific antibody binding, contaminated reagents, over-development. | Follow washing instructions carefully, use pre-screened serum, ensure reagent sterility, reduce color development time. |
| No Spots in Positive Control | Reduced cell viability, inactive stimulation agent, error in assay procedure. | Check cell viability before plating, verify the activity of the positive control, review the entire assay protocol for errors. |
| Faintly Stained Spots | Improper substrate solution preparation, poor color development. | Prepare fresh substrate solution, ensure correct incubation time for color development. |
| Low Spot Frequency | Too few antigen-specific cells, suboptimal peptide concentration, insufficient incubation time. | Increase the number of cells per well, perform a peptide titration, optimize the stimulation period. |
Signaling and Workflow Diagrams
T Cell Activation Signaling Pathway
References
- 1. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T Cells and MHC Proteins - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Spatial and Temporal Control of T Cell Activation Using a Photoactivatable Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hemoglobin (64-76) in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hemoglobin-derived peptide, Hemoglobin (64-76). The focus is on addressing issues related to specificity and potential cross-reactivity in cellular assays, which can be considered "off-target" effects in an immunological context.
Frequently Asked Questions (FAQs)
Q1: What is the primary biological activity of Hemoglobin (64-76) in cellular assays?
A1: Hemoglobin (64-76) is primarily known as a T-cell inducing determinant.[1] In cellular assays, its main function is to act as an antigen that is presented by Major Histocompatibility Complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs) to activate specific T-cells.[1][2]
Q2: What are the key factors determining the specificity of a T-cell response to Hemoglobin (64-76)?
A2: The specificity of the T-cell response to Hemoglobin (64-76) is determined by the interaction between the T-cell receptor (TCR), the peptide itself, and the MHC class II molecule (I-Ek in mice).[2][3] Specific amino acid residues within the peptide, known as TCR contact residues, are critical for this recognition. For Hemoglobin (64-76), asparagine at position 72 is a primary TCR contact residue.
Q3: Can Hemoglobin (64-76) activate unintended T-cell populations?
A3: While Hemoglobin (64-76) is a specific epitope, the possibility of activating unintended T-cell populations (cross-reactivity) can arise, particularly if the T-cells have TCRs that can recognize similar peptide-MHC complexes. However, the primary challenge in assays is often ensuring that the observed response is due to the specific recognition of the Hemoglobin (64-76) peptide and not an artifact of the experimental conditions.
Q4: What are Altered Peptide Ligands (APLs) of Hemoglobin (64-76), and how do they impact T-cell responses?
A4: Altered Peptide Ligands (APLs) are variants of the Hemoglobin (64-76) peptide with amino acid substitutions. These substitutions can dramatically alter the T-cell response, ranging from full activation to partial activation or even inhibition. APLs are often used to study the fine specificity of T-cell recognition.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| High background in T-cell activation assays (e.g., proliferation, cytokine release) in the absence of Hemoglobin (64-76). | - Contamination of cell cultures with other antigens or mitogens.- Non-specific activation of T-cells by components of the culture medium.- Health of the cells (e.g., over-stimulation or stress). | - Use fresh, sterile reagents and screen media for endotoxin.- Culture a control group of T-cells without APCs to check for autonomous activation.- Ensure cells are not passaged too many times and are healthy before the assay. |
| No or weak T-cell response to Hemoglobin (64-76). | - Incorrect peptide concentration.- Inefficient antigen presentation by APCs.- T-cells are not specific for the Hemoglobin (64-76)/MHC complex.- Suboptimal culture conditions. | - Perform a dose-response curve to determine the optimal peptide concentration.- Use professional APCs (e.g., dendritic cells) or ensure the APC line used expresses the correct MHC molecule (I-Ek for the 3.L2 TCR).- Verify the specificity of the T-cell clone.- Optimize cell density, incubation time, and media supplements. |
| Variability in T-cell response between experiments. | - Inconsistent peptide quality or concentration.- Variation in the number or health of T-cells and APCs.- Differences in incubation times or other assay parameters. | - Use a single, quality-controlled batch of peptide and prepare fresh dilutions for each experiment.- Standardize cell counting and viability assessment.- Adhere strictly to a detailed, written protocol. |
Quantitative Data on Altered Peptide Ligands
The following table summarizes the effects of amino acid substitutions at the primary T-cell contact residue (position 72) of Hemoglobin (64-76) on the activation of the 3.L2 T-cell clone.
| Peptide (Substitution at position 72) | Relative Activity | T-Cell Response |
| Asn (N72 - Wild Type) | 1 | Agonist (Full Activation) |
| Gln (Q72) | No activation observed | Antagonist/Null |
| Thr (T72) | Weakly stimulatory (50-fold reduction) | Weak Agonist |
| Ala (A72) | Induces tolerance | Partial Agonist/Antagonist |
| Glu (E72) | No effect on naive T-cells | Null |
This data is compiled from qualitative descriptions in the search results and is intended for illustrative purposes. For precise quantitative values, refer to the primary literature.
Experimental Protocols
T-Cell Proliferation Assay using Hemoglobin (64-76)
This protocol describes a general method for measuring the proliferation of Hemoglobin (64-76)-specific T-cells in response to the peptide.
-
Preparation of Antigen-Presenting Cells (APCs):
-
Harvest splenocytes from a suitable mouse strain (e.g., a strain expressing the I-Ek MHC class II molecule).
-
Prepare a single-cell suspension.
-
Count the cells and adjust the concentration to 5 x 10^5 cells/well in a 96-well plate.
-
-
Antigen Stimulation:
-
Prepare a stock solution of Hemoglobin (64-76) peptide and create a serial dilution to test a range of concentrations.
-
Add the different concentrations of the peptide to the wells containing the APCs. Include a "no peptide" control.
-
-
Co-culture with T-Cells:
-
Add Hemoglobin (64-76)-specific T-cells (e.g., from a T-cell clone or a TCR transgenic mouse) to the wells.
-
Incubate the plate for 48 hours at 37°C in a humidified CO2 incubator.
-
-
Measurement of Proliferation:
-
Pulse the cells by adding 0.4 µCi of [3H]Thymidine to each well.
-
Incubate for an additional 18 hours.
-
Harvest the cells onto a filter mat and measure the incorporation of [3H]Thymidine using a scintillation counter. The counts per minute (cpm) are proportional to the degree of T-cell proliferation.
-
Visualizations
Caption: TCR signaling pathway initiated by Hemoglobin (64-76).
Caption: Workflow for assessing T-cell specificity.
Caption: Altered Peptide Ligands (APLs) of Hemoglobin (64-76).
References
Technical Support Center: Troubleshooting Hemoglobin (64-76) MHC Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Hemoglobin (64-76) Major Histocompatibility Complex (MHC) binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in peptide-MHC binding assays?
Variability in peptide-MHC binding assays can arise from several factors, including:
-
Peptide Quality: Purity, stability, and accurate concentration of the Hemoglobin (64-76) peptide are critical. Degradation or aggregation of the peptide can significantly impact binding.
-
MHC Protein Quality: The purity, concentration, and peptide-receptiveness of the soluble MHC molecules are crucial. MHC molecules produced in different expression systems may have varying quality.[1]
-
Assay Conditions: Incubation time, temperature, and pH of the binding buffer can all influence the binding equilibrium.
-
Probe Peptide (in competitive assays): The affinity and concentration of the labeled probe peptide are key parameters that need careful optimization.[1]
-
Non-Specific Binding: The binding of peptides or detection reagents to surfaces or other proteins can lead to high background signals.[2]
-
Operator-Dependent Variability: Pipetting errors and inconsistencies in handling can introduce significant variability.
Q2: How do I choose the right MHC allele for my Hemoglobin (64-76) binding study?
The choice of MHC allele depends on the research question. For instance, to study the immunogenicity of Hemoglobin (64-76) in a specific population, you would select MHC alleles prevalent in that population. The Hemoglobin (64-76) epitope is known to bind to different MHC class II molecules, such as I-Ek and I-Ak, in distinct registers and lengths.[3][4]
Q3: What is a typical IC50 value for a good binder in an MHC binding assay?
An IC50 value, the concentration of a peptide that inhibits 50% of the binding of a reference peptide, is a common measure of binding affinity. While the exact threshold can vary between labs and assay formats, a general guideline for interpreting IC50 values in MHC class II binding assays is as follows:
| Binding Affinity | IC50 (nM) |
| High | < 50 |
| Intermediate | 50 - 500 |
| Low | 500 - 5000 |
| No Binding | > 5000 |
Note: This is a general guideline, and the interpretation can be assay- and allele-specific.
Troubleshooting Guides
This section provides solutions to common problems encountered during Hemoglobin (64-76) MHC binding assays.
High Background Signal
| Potential Cause | Recommended Solution |
| Non-specific binding of labeled peptide or antibody to the plate. | 1. Ensure adequate blocking of the plate with a suitable blocking agent (e.g., BSA or non-fat dry milk). 2. Optimize the concentration of the labeled peptide and detection antibodies. 3. Include appropriate negative controls, such as wells with no MHC protein or no peptide. |
| Contamination of reagents. | 1. Use sterile, high-purity reagents and buffers. 2. Filter-sterilize all buffers. |
| Sub-optimal washing steps. | 1. Increase the number of wash steps and/or the volume of wash buffer. 2. Ensure complete removal of buffer between washes. |
Low or No Signal
| Potential Cause | Recommended Solution |
| Inactive or degraded Hemoglobin (64-76) peptide or MHC protein. | 1. Verify the integrity and concentration of the peptide and MHC protein using appropriate quality control methods (e.g., HPLC for peptide, SDS-PAGE for MHC). 2. Store reagents at the recommended temperatures and avoid repeated freeze-thaw cycles. |
| Sub-optimal assay conditions. | 1. Optimize incubation time and temperature. MHC class II binding assays often require long incubation times (e.g., 48-72 hours) to reach equilibrium. 2. Verify the pH of the binding buffer. |
| Incorrect concentration of labeled probe peptide or MHC protein. | 1. Titrate the labeled probe peptide and MHC protein to determine their optimal concentrations for the assay. |
| Problem with the detection system. | 1. Check the expiration date and proper storage of all detection reagents (e.g., enzyme conjugates, substrates). 2. Ensure the plate reader is set to the correct wavelength and settings. |
High Well-to-Well Variability
| Potential Cause | Recommended Solution |
| Pipetting inaccuracies. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Prepare master mixes of reagents to minimize pipetting steps for individual wells. |
| Inconsistent plate washing. | 1. Use an automated plate washer if available for more consistent washing. 2. If washing manually, ensure all wells are treated uniformly. |
| Edge effects on the plate. | 1. Avoid using the outer wells of the plate, which are more prone to evaporation. 2. Ensure the plate is properly sealed during incubation to minimize evaporation. |
| Peptide or MHC protein aggregation. | 1. Centrifuge peptide and protein stocks before use to pellet any aggregates. 2. Consider including a non-ionic detergent (e.g., Tween-20) in the wash buffer. |
Experimental Protocols
Detailed methodologies for common MHC binding assays are provided below.
Competitive ELISA Protocol
This protocol is adapted from standard competitive ELISA procedures.
-
Plate Coating: Coat a 96-well high-binding plate with an anti-MHC class II antibody (e.g., L243 for HLA-DR) overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 2 hours at room temperature.
-
Competition Reaction: In a separate plate, incubate a fixed concentration of soluble MHC class II molecules, a biotinylated reference peptide with known high affinity for the MHC allele, and serial dilutions of the Hemoglobin (64-76) test peptide. Incubate for 48-72 hours at 37°C.
-
Capture: Transfer the competition reaction mixture to the antibody-coated and blocked plate. Incubate for 2 hours at room temperature to capture the MHC-peptide complexes.
-
Detection: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate. Stop the reaction with a stop solution.
-
Readout: Measure the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the binding affinity of the test peptide.
Fluorescence Polarization (FP) Assay Protocol
This protocol is based on established fluorescence polarization methods.
-
Reaction Setup: In a black, low-binding 384-well plate, add a fixed concentration of soluble MHC class II molecules, a fluorescently labeled probe peptide, and serial dilutions of the Hemoglobin (64-76) competitor peptide.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader. The binding of the larger MHC molecule to the small fluorescent peptide results in a slower rotation and higher polarization. The competitor peptide will displace the labeled peptide, leading to a decrease in polarization.
-
Data Analysis: Plot the fluorescence polarization values against the log of the competitor peptide concentration to determine the IC50 value.
Radioimmunoassay (RIA) Protocol
This protocol follows the principles of competitive radioimmunoassays.
-
Competition Reaction: In polypropylene tubes, incubate a fixed concentration of purified MHC class II molecules, a radiolabeled high-affinity probe peptide, and serial dilutions of the Hemoglobin (64-76) test peptide in the presence of protease inhibitors.
-
Incubation: Incubate the mixture for 48-72 hours at room temperature.
-
Separation of Bound and Free Probe: Separate the MHC-peptide complexes from the free radiolabeled peptide using gel filtration chromatography or by capturing the complexes with an antibody bound to beads.
-
Quantification: Measure the radioactivity of the bound fraction using a gamma counter.
-
Data Analysis: The amount of radioactivity in the bound fraction is inversely proportional to the binding affinity of the test peptide. Calculate the IC50 from a competitive binding curve.
Visualizations
MHC Class II Antigen Presentation Pathway
Caption: Workflow of the MHC Class II antigen presentation pathway.
Competitive Binding Assay Workflow
Caption: Logical flow of a competitive MHC binding assay.
Troubleshooting Logic for High Background
References
- 1. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Hb(64-76) epitope binds in different registers and lengths to I-Ek and I-Ak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Hemoglobin (66-76) Stability in Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of the Hemoglobin (64-76) peptide in cell culture experiments.
Troubleshooting Guide: Hemoglobin (64-76) Degradation
If you are observing a loss of Hemoglobin (64-76) activity or concentration in your cell culture experiments, consult the following guide to identify and address potential causes of degradation.
| Observed Problem | Potential Cause | Recommended Solution |
| Rapid loss of peptide bioactivity. | Enzymatic degradation by proteases and peptidases secreted by cells or present in serum. | - Add a broad-spectrum protease inhibitor cocktail to the culture medium.- Use serum-free or heat-inactivated serum.- Modify the peptide to increase resistance to cleavage (e.g., N-terminal acetylation, C-terminal amidation). |
| Inconsistent experimental results. | Variability in culture conditions affecting peptide stability. | - Strictly control and monitor the pH of the culture medium, aiming for a range of 7.2-7.4 for most mammalian cell lines.[1][2]- Maintain a constant and optimal temperature for your specific cell line (e.g., 37°C for most mammalian cells).[2][3] |
| Precipitation or aggregation of the peptide. | Poor peptide solubility or instability at working concentrations. | - Prepare fresh stock solutions of the peptide in a suitable solvent before each experiment.- Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.[3]- Determine the optimal concentration range for peptide stability and activity in your specific culture system. |
| Loss of peptide during long-term culture. | Hydrolysis or oxidation of the peptide over time. | - Replenish the peptide in the culture medium at regular intervals for long-term experiments.- Minimize exposure of peptide solutions to light and atmospheric oxygen. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Hemoglobin (64-76) degradation in cell culture?
The primary cause of degradation for peptides like Hemoglobin (64-76) in cell culture is enzymatic activity from proteases and peptidases. These enzymes can be secreted by the cells in culture or be present as contaminants in serum supplements. Exopeptidases, which cleave amino acids from the ends (N-terminus or C-terminus) of the peptide, are a major concern.
Q2: What is the amino acid sequence of Hemoglobin (64-76) and are there any predicted protease cleavage sites?
The amino acid sequence for Hemoglobin (64-76) is Gly-Lys-Lys-Val-Ile-Thr-Ala-Phe-Asn-Glu-Gly-Leu-Lys (GKKVITAFNEGLK). Analysis of this sequence suggests potential cleavage sites for common proteases:
-
Trypsin-like proteases: Can cleave after Lysine (K) and Arginine (R). This peptide contains three Lysine residues, making it susceptible to trypsin-like enzymes.
-
Chymotrypsin-like proteases: Typically cleave after large hydrophobic residues such as Phenylalanine (F), Tyrosine (Y), and Tryptophan (W). The presence of Phenylalanine (F) suggests a potential chymotrypsin cleavage site.
Q3: How can I protect Hemoglobin (64-76) from enzymatic degradation?
Several strategies can be employed:
-
Use of Protease Inhibitors: Adding a commercially available protease inhibitor cocktail to your culture medium can inactivate a broad range of proteases. Specific inhibitors like Pepstatin A (for aspartyl proteases) can also be considered if the degrading protease is identified.
-
Serum Optimization: If using fetal bovine serum (FBS) or other animal sera, consider using heat-inactivated serum to denature some proteases, or switch to a serum-free medium if your cell line permits.
-
Peptide Modification: Synthesizing the peptide with modified termini can block exopeptidase activity. Common modifications include N-terminal acetylation and C-terminal amidation.
Q4: What are the optimal storage and handling conditions for Hemoglobin (64-76)?
For optimal stability, Hemoglobin (64-76) should be stored as a lyophilized powder at -20°C or -80°C. Once reconstituted in a suitable solvent (e.g., sterile water or a buffer appropriate for your cells), it is crucial to:
-
Prepare fresh solutions for each experiment if possible.
-
If storing solutions, create small, single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q5: How do pH and temperature affect the stability of Hemoglobin (64-76)?
Both pH and temperature can significantly impact peptide stability.
-
pH: Most cell culture media are buffered to a pH of 7.2-7.4, which is optimal for the growth of most mammalian cells. Deviations from this range can lead to chemical degradation of the peptide, such as hydrolysis. It is important to monitor and maintain the pH of your culture.
-
Temperature: While cells are cultured at specific optimal temperatures (e.g., 37°C for human cells), prolonged incubation at this temperature can accelerate peptide degradation. For long-term experiments, periodic replenishment of the peptide may be necessary.
Experimental Protocols
Protocol 1: Assessing the Stability of Hemoglobin (64-76) in Culture
This protocol outlines a method to determine the degradation rate of Hemoglobin (64-76) in your specific cell culture system.
Materials:
-
Hemoglobin (64-76) peptide
-
Your cell line of interest
-
Complete cell culture medium (with and without serum, if applicable)
-
Protease inhibitor cocktail
-
High-Performance Liquid Chromatography (HPLC) system or ELISA kit for peptide quantification
Methodology:
-
Prepare Peptide Solutions: Reconstitute Hemoglobin (64-76) to a stock concentration of 1 mg/mL in sterile, nuclease-free water. Prepare working solutions in your complete culture medium at the desired final concentration.
-
Set Up Experimental Conditions:
-
Culture medium alone (no cells) + peptide
-
Culture medium with cells + peptide
-
Culture medium with cells + peptide + protease inhibitor cocktail
-
(Optional) Serum-free medium with cells + peptide
-
-
Time-Course Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the culture supernatant from each condition.
-
Sample Preparation: Immediately store the collected supernatants at -80°C. Prior to analysis, centrifuge the samples to remove any cellular debris.
-
Quantification of Intact Peptide: Analyze the concentration of intact Hemoglobin (64-76) in each sample using reverse-phase HPLC or a specific ELISA.
-
Data Analysis: Plot the concentration of the intact peptide against time for each condition to determine the degradation kinetics.
Protocol 2: Evaluating the Efficacy of Protease Inhibitors
This protocol helps determine the most effective protease inhibitor or cocktail for your system.
Materials:
-
Hemoglobin (64-76) peptide
-
Your cell line of interest
-
Complete cell culture medium
-
Various protease inhibitors and cocktails (e.g., broad-spectrum, serine protease inhibitor, cysteine protease inhibitor)
-
HPLC system or ELISA kit
Methodology:
-
Prepare Peptide and Inhibitor Solutions: Prepare stock solutions of Hemoglobin (64-76) and each protease inhibitor/cocktail according to the manufacturer's instructions.
-
Set Up Experimental Conditions: In your complete culture medium containing your cells, add Hemoglobin (64-76) at its working concentration to separate wells. To each well, add a different protease inhibitor or cocktail at its recommended concentration. Include a control well with no inhibitor.
-
Incubation: Incubate the plate under standard cell culture conditions for a predetermined time point where significant degradation is expected (based on Protocol 1).
-
Sample Collection and Analysis: Collect the culture supernatant, prepare the samples as described in Protocol 1, and quantify the concentration of intact Hemoglobin (64-76).
-
Data Analysis: Compare the percentage of remaining intact peptide in the presence of different inhibitors to the no-inhibitor control.
Visualizations
Caption: Experimental workflow for assessing Hemoglobin (64-76) stability.
Caption: Factors leading to Hemoglobin (64-76) degradation.
References
Technical Support Center: Non-specific Binding of Hemoglobin (64-76) in Immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-specific binding (NSB) issues with the Hemoglobin (64-76) peptide in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in my immunoassay?
A1: Non-specific binding is the attachment of assay components, such as antibodies or the Hemoglobin (64-76) peptide itself, to unintended surfaces or proteins in the assay system (e.g., the microplate well or blotting membrane).[1][2] This is problematic because it can lead to high background signals, reduced assay sensitivity, and inaccurate, often false-positive, results.[1][2]
Q2: What are the primary causes of non-specific binding of the Hemoglobin (64-76) peptide?
A2: The primary causes of NSB for peptides like Hemoglobin (64-76) are multifactorial and include:
-
Electrostatic Interactions: The Hemoglobin (64-76) peptide has a theoretical isoelectric point (pI) of 10.32, meaning it carries a net positive charge at neutral pH (e.g., pH 7.4).[3] This positive charge can lead to strong electrostatic interactions with negatively charged surfaces, such as standard polystyrene microplates.
-
Hydrophobic Interactions: Although having a low grand average of hydropathy (GRAVY) score of -0.24, indicating it is not strongly hydrophobic, the peptide contains several hydrophobic residues (Val, Ile, Ala, Phe, Leu) that can contribute to non-specific binding to hydrophobic surfaces.
-
Inadequate Blocking: If the blocking buffer does not effectively cover all unoccupied binding sites on the assay surface, the peptide or antibodies can bind to these exposed areas.
-
High Analyte or Antibody Concentrations: Using excessive concentrations of the Hemoglobin (64-76) peptide or the detection antibodies can increase the likelihood of low-affinity, non-specific interactions.
Q3: I am observing a high background signal in my ELISA. Could this be due to NSB of the Hemoglobin (64-76) peptide?
A3: Yes, a high background signal is a classic indicator of non-specific binding. This can occur if the Hemoglobin (64-76) peptide, the primary antibody, or the secondary antibody is binding non-specifically to the plate. Given the basic nature of the Hemoglobin (64-76) peptide, its direct binding to the plate surface is a strong possibility.
Q4: Can the sample matrix contribute to non-specific binding?
A4: Absolutely. Complex biological samples contain numerous proteins and other molecules that can interfere with immunoassays. Endogenous proteins in the sample can bind non-specifically to the assay surface or interact with the assay antibodies, leading to erroneous results.
Troubleshooting Guides
Issue 1: High Background Signal in the Assay
High background can obscure the specific signal from your analyte. The following steps provide a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for High Background Signal
Caption: A stepwise workflow for troubleshooting high background signals.
Detailed Steps:
-
Optimize the Blocking Buffer:
-
Problem: Your current blocking buffer may not be effective for the highly basic Hemoglobin (64-76) peptide.
-
Solution: Test a variety of blocking agents. While Bovine Serum Albumin (BSA) and non-fat dry milk are common, they may not be optimal. Consider protein-free commercial blocking buffers or buffers containing casein.
-
Protocol:
-
Prepare several different blocking buffers (e.g., 1% BSA in PBS, 5% non-fat dry milk in TBS, commercial protein-free blocker).
-
Coat replicate wells of a microplate with your capture antibody (or leave uncoated for peptide NSB testing).
-
Block different sets of wells with each of the prepared blocking buffers for 1-2 hours at room temperature or overnight at 4°C.
-
Proceed with the rest of your assay protocol, keeping all other variables constant.
-
Compare the background signal across the different blocking conditions to identify the most effective one.
-
-
-
Enhance Washing Steps:
-
Problem: Insufficient washing may not remove all non-specifically bound molecules.
-
Solution: Increase the number and duration of wash steps. Incorporating a non-ionic detergent can also help.
-
Protocol:
-
Increase the number of washes between each step (e.g., from 3 to 5 washes).
-
Increase the soaking time for each wash (e.g., from 30 seconds to 1-2 minutes).
-
Ensure your wash buffer contains a detergent like 0.05% Tween-20 to help disrupt weak, non-specific interactions.
-
-
-
Titrate Antibody and Peptide Concentrations:
-
Problem: Excessively high concentrations of antibodies or the peptide can lead to NSB.
-
Solution: Perform a titration experiment to determine the optimal concentration for your primary and secondary antibodies, as well as the Hemoglobin (64-76) peptide if it is being used as a standard.
-
Protocol:
-
Create a dilution series for your primary antibody (e.g., 1:1000, 1:2000, 1:4000, 1:8000).
-
Run the assay with each dilution while keeping the secondary antibody concentration constant.
-
Analyze the results to find the concentration that provides the best signal-to-noise ratio.
-
Repeat the process for the secondary antibody with the optimized primary antibody concentration.
-
-
-
Modify Assay Buffer Conditions:
-
Problem: The charge of the Hemoglobin (64-76) peptide is promoting electrostatic binding to the assay surface.
-
Solution: Adjust the ionic strength and pH of your assay and sample diluent buffers.
-
Protocol:
-
Increase Ionic Strength: Gradually increase the salt concentration (e.g., NaCl) in your buffer from 150 mM up to 500 mM. This can help to shield electrostatic interactions.
-
Adjust pH: Since the peptide's pI is 10.32, it will be positively charged in standard physiological buffers (pH ~7.4). Experiment with slightly increasing the pH of your assay buffer (e.g., to pH 8.0-8.5) to reduce the net positive charge of the peptide, which may decrease its electrostatic binding to negatively charged surfaces.
-
-
Issue 2: Poor Reproducibility and Inconsistent Results
Inconsistent results between wells, plates, or experiments can often be traced back to non-specific binding issues.
Logical Flow for Improving Assay Reproducibility
Caption: A logical progression for troubleshooting poor assay reproducibility.
Detailed Steps:
-
Assess Peptide Solubility and Aggregation:
-
Problem: The Hemoglobin (64-76) peptide may be forming aggregates, which can bind unpredictably to surfaces.
-
Solution: Ensure the peptide is fully solubilized. Stored protein solutions can form aggregates over time.
-
Protocol:
-
Before preparing your dilutions, centrifuge the peptide stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates.
-
Use the supernatant for your experiments.
-
Alternatively, filter the peptide solution through a low protein binding 0.22 µm filter.
-
-
-
Incorporate Buffer Additives:
-
Problem: The peptide is adhering to plastic surfaces of tubes and plates during incubations.
-
Solution: Add carrier proteins or detergents to your sample/assay diluent to reduce non-specific adsorption to labware.
-
Protocol:
-
Add 0.1% to 1% BSA to your sample and standard diluent buffers. The BSA will act as a carrier protein and competitively block non-specific binding sites on plasticware.
-
Include a low concentration of a non-ionic detergent like 0.05% Tween-20 in all assay buffers.
-
-
-
Consider Different Microplates:
-
Problem: The surface chemistry of your current microplates may be promoting NSB.
-
Solution: Test microplates with different surface properties.
-
Protocol:
-
Compare your standard high-binding polystyrene plates with medium-binding plates or plates that have been surface-treated to be more hydrophilic or protein-repellent.
-
Run a small-scale experiment to see which plate type yields the lowest background and best signal for your assay.
-
-
Data Presentation
Table 1: Properties of Hemoglobin (64-76) Peptide
This table summarizes the key physicochemical properties of the Hemoglobin (64-76) peptide that are relevant to non-specific binding.
| Property | Value | Implication for Non-Specific Binding |
| Sequence | GKKVITAFNEGLK | Contains both charged (K, E) and hydrophobic (V, I, A, F, L) residues. |
| Molecular Weight | 1404.65 Da | Small size may allow it to access sterically hindered non-specific sites. |
| Theoretical pI | 10.32 | Peptide is strongly positively charged at neutral pH, leading to electrostatic interactions with negatively charged surfaces. |
| GRAVY Score | -0.24 | Overall hydrophilic nature, but contains hydrophobic patches that can contribute to NSB. |
Table 2: Comparison of Common Blocking Agents and Buffer Additives
This table provides an overview of common reagents used to mitigate NSB and their mechanisms of action. The effectiveness of each should be empirically tested for your specific assay.
| Reagent | Typical Concentration | Mechanism of Action | Best For | Considerations |
| Bovine Serum Albumin (BSA) | 0.1 - 5% | Coats the surface with a layer of protein to block subsequent non-specific adsorption. | General use, good for many systems. | Can have lot-to-lot variability; not suitable for assays detecting phosphoproteins if BSA is phosphorylated. |
| Non-fat Dry Milk / Casein | 1 - 5% | A mixture of proteins (casein is a major component) that effectively blocks unoccupied sites. | Many antibody-based assays. | Contains phosphoproteins and biotin, which can interfere with assays detecting these molecules. |
| Commercial Protein-Free Blockers | Varies by manufacturer | Use proprietary non-protein polymers to coat the surface. | Assays where protein-based blockers cause interference. | Can be more expensive than traditional blockers. |
| Tween-20 (non-ionic detergent) | 0.05 - 0.2% | Reduces hydrophobic interactions and can help prevent weakly bound molecules from adhering to surfaces. | Added to wash buffers and diluents. | Not effective as a sole blocking agent; can be stripped from the surface during washes. |
| Increased Salt (e.g., NaCl) | 150 - 500 mM | Shields electrostatic charges, reducing non-specific ionic interactions. | Mitigating charge-based NSB, especially for highly charged peptides like Hb(64-76). | High salt concentrations can disrupt some specific antibody-antigen interactions. |
References
Refinement of protocols for consistent Hemoglobin (64-76) results
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers achieve consistent and reliable results in experiments utilizing the Hemoglobin (64-76) peptide.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with the Hemoglobin (64-76) peptide, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low or no T-cell proliferation in response to the Hemoglobin (64-76) peptide?
Answer:
Low or absent T-cell proliferation can stem from several factors related to the peptide, cells, or assay conditions.
-
Peptide Quality and Concentration:
-
Degradation: Peptides in solution have a limited shelf-life.[1] Ensure you are using a fresh, properly stored stock solution. For long-term storage, it is recommended to store peptides in lyophilized form at -20°C or colder.[1][2]
-
Incorrect Concentration: The optimal concentration of Hemoglobin (64-76) can vary depending on the specific T-cell clone and antigen-presenting cells (APCs) used. It is crucial to perform a dose-response experiment to determine the optimal peptide concentration for your system.[3][4]
-
-
Cell Viability and Density:
-
Low Cell Viability: Ensure that both T-cells and APCs have high viability before starting the experiment.
-
Suboptimal Cell Density: The ratio of T-cells to APCs is critical for efficient T-cell activation. A common starting point is a 1:1 ratio, but this may need optimization.
-
-
Antigen-Presenting Cells (APCs):
-
APC Function: The APCs (e.g., splenocytes, dendritic cells) must be healthy and capable of processing and presenting the peptide. Consider using APCs from a fresh source or validating their function with a known positive control antigen.
-
Question: My T-cell proliferation assay shows high background proliferation in the negative control wells. What could be the cause?
Answer:
High background proliferation can mask the specific response to the Hemoglobin (64-76) peptide.
-
Contamination: Bacterial or mycoplasma contamination in your cell culture can lead to non-specific T-cell activation. Regularly test your cell lines for mycoplasma and always use sterile techniques.
-
Serum Quality: Some batches of fetal bovine serum (FBS) can contain mitogenic factors that cause background proliferation. Heat-inactivating the FBS or testing different lots can help mitigate this issue.
-
APC Activation: If using splenocytes as APCs, they may have been pre-activated in vivo, leading to cytokine release and non-specific T-cell proliferation.
Question: I am seeing significant variability in my results between experiments. How can I improve consistency?
Answer:
Inconsistent results are often due to minor variations in protocol execution.
-
Peptide Handling:
-
Reconstitution: To ensure a consistent starting concentration, allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening and reconstituting.
-
Aliquoting: Upon reconstitution, aliquot the peptide into single-use volumes to avoid multiple freeze-thaw cycles, which can degrade the peptide.
-
-
Cell Culture Practices:
-
Cell Passage Number: Use T-cells and APCs within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Standardized Procedures: Ensure all experimental steps, including cell counting, washing, and incubation times, are performed consistently across all experiments.
-
Frequently Asked Questions (FAQs)
This section addresses general questions about the handling and use of the Hemoglobin (64-76) peptide.
Question: What is the correct way to store the lyophilized Hemoglobin (64-76) peptide?
Answer:
Lyophilized Hemoglobin (64-76) peptide should be stored at -20°C, and for long-term storage, -80°C is preferable. The vial should be tightly sealed and protected from light. Peptides containing amino acids like asparagine (Asn), which is present in the Hemoglobin (64-76) sequence, can have a limited shelf life, making proper storage critical.
Question: How should I reconstitute the Hemoglobin (64-76) peptide?
Answer:
The solubility of a peptide is determined by its amino acid composition. Hemoglobin (64-76) is a relatively hydrophilic peptide. For reconstitution, use a sterile, high-purity solvent such as sterile distilled water or a buffer like PBS at a pH of 7.0-7.4. To avoid affecting the net weight and solubility of the peptide, be aware of the presence of trifluoroacetic acid (TFA), a common counterion from the purification process.
Question: What is the typical concentration range for a T-cell proliferation assay with Hemoglobin (64-76)?
Answer:
The effective concentration can vary, but a common starting range for in vitro T-cell proliferation assays is between 1 µM and 10 µM. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Question: Are there any specific amino acid residues in the Hemoglobin (64-76) sequence that are critical for T-cell activation?
Answer:
Yes, studies have shown that asparagine at position 72 (Asn72) is a primary T-cell contact residue and is critical for the activation of Hemoglobin (64-76) specific T-cells. The flanking glutamic acid at position 73 and the phenylalanine at position 71 have also been identified as important for the T-cell response and binding to the MHC class II molecule I-Ek.
Question: Can the trifluoroacetic acid (TFA) salt in the peptide preparation interfere with my experiments?
Answer:
TFA is used during peptide purification and can be present in the final lyophilized product. While for most standard in vitro assays the residual levels of TFA do not cause interference, it's something to be aware of for highly sensitive cellular studies. If you suspect TFA is affecting your results, TFA-removed peptide preparations are available from some suppliers.
Data and Protocols
Peptide Handling and Storage Summary
| Parameter | Lyophilized Peptide | Reconstituted Peptide Solution |
| Storage Temperature | -20°C (short-term), -80°C (long-term) | -20°C (for a few weeks) |
| Storage Conditions | Tightly sealed vial, protected from light, in a desiccator | Aliquoted into single-use volumes to avoid freeze-thaw cycles |
| Recommended Solvent | Sterile distilled water or PBS (pH 7.0-7.4) | Store in a buffer at pH 5-6 for better stability |
Recommended Peptide Concentrations for T-Cell Assays
| Assay Type | Starting Concentration Range | Notes |
| T-Cell Proliferation | 1 µM - 10 µM | A dose-response curve is highly recommended. |
| T-Cell Hybridoma Activation | 0.1 µM - 10 µM | The optimal concentration can be lower than for primary T-cells. |
| In vivo T-cell activation | Varies significantly | Dependent on the route of administration and experimental model. |
Detailed Experimental Protocol: T-Cell Proliferation Assay
This protocol outlines a standard method for measuring the proliferation of T-cells from 3.L2 TCR transgenic mice in response to the Hemoglobin (64-76) peptide.
Materials:
-
Hemoglobin (64-76) peptide
-
Spleen from a 3.L2 TCR transgenic mouse
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Red blood cell lysis buffer (e.g., ACK lysis buffer)
-
96-well flat-bottom cell culture plates
-
[3H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU)
-
Mitomycin C (optional, for treating APCs)
Procedure:
-
Preparation of Splenocytes (APCs and T-cells): a. Aseptically harvest the spleen from a 3.L2 TCR transgenic mouse into a petri dish containing complete RPMI-1640 medium. b. Gently dissociate the spleen into a single-cell suspension using the frosted ends of two sterile glass slides or by pressing through a 70 µm cell strainer. c. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes. d. Resuspend the cell pellet in red blood cell lysis buffer and incubate for 5 minutes at room temperature. e. Quench the lysis reaction by adding 10 mL of complete RPMI-1640 medium. f. Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh complete RPMI-1640 medium. g. Count the viable cells using a hemocytometer and trypan blue exclusion. h. Adjust the cell concentration to 5 x 106 cells/mL in complete RPMI-1640 medium.
-
Assay Setup: a. Prepare serial dilutions of the Hemoglobin (64-76) peptide in complete RPMI-1640 medium. A typical starting concentration is 10 µM, with 10-fold serial dilutions down to 0.001 µM. b. Add 100 µL of the splenocyte suspension (5 x 105 cells) to each well of a 96-well plate. c. Add 100 µL of the appropriate peptide dilution to the wells. Include a negative control (medium only) and a positive control (e.g., Concanavalin A). d. The final volume in each well should be 200 µL.
-
Incubation: a. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48 to 72 hours.
-
Measurement of Proliferation: a. Using [3H]-Thymidine: 18 hours before harvesting, add 1 µCi of [3H]-Thymidine to each well. Harvest the cells onto a glass fiber filter mat using a cell harvester. Measure the incorporated radioactivity using a scintillation counter. b. Using CFSE: If cells were pre-labeled with CFSE, harvest the cells and analyze the dilution of the CFSE signal by flow cytometry.
Data Analysis:
-
For [3H]-Thymidine incorporation, plot the counts per minute (CPM) against the peptide concentration.
-
For CFSE dilution, analyze the percentage of divided cells at each peptide concentration.
Visualizations
Caption: Workflow for a T-cell proliferation assay using Hemoglobin (64-76) peptide.
References
Validation & Comparative
A Comparative Guide to Hemoglobin (64-76) and Other Hemoglobin-Derived Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hemoglobin (64-76), also known as VV-hemorphin-7, with other prominent hemoglobin-derived peptides (HDPs), primarily focusing on the hemorphin family. Hemorphins are naturally occurring peptides generated from the enzymatic cleavage of the hemoglobin beta-chain and are recognized for their diverse biological activities, including opioid-like analgesia and blood pressure regulation.[1][2][3][4] This document summarizes key performance data, outlines experimental protocols, and visualizes critical pathways to support research and development efforts in this area.
Overview of Compared Peptides
Hemorphins are a class of bioactive peptides derived from hemoglobin.[2] They typically share a core tetrapeptide sequence: Tyr-Pro-Trp-Thr (YPWT). Variations in the N- and C-terminal extensions of this core sequence result in different hemorphins with distinct properties. This guide focuses on the most studied members:
-
Hemoglobin (64-76) / VV-hemorphin-7: A heptapeptide that acts as a ligand for opioid and other receptors. It has demonstrated analgesic properties and is a key subject of research into HDPs.
-
LVV-hemorphin-7: The most stable form in the hemorphin family, this decapeptide has shown potent and prolonged anti-hyperalgesic effects. It interacts with multiple receptor systems, including opioid receptors, angiotensin-converting enzyme (ACE), and insulin-regulated aminopeptidase (IRAP).
-
Hemorphin-4 (YPWT): The shortest sequence of hemorphins that still maintains binding to opioid receptors. It has been shown to inhibit nociception by acting on the μ-opioid receptor.
Comparative Biological Activity
The primary mechanism of action for the analgesic effects of hemorphins is their interaction with opioid receptors. Their binding affinity and functional potency can vary significantly based on their amino acid sequence.
Opioid Receptor Binding & Activity
Hemorphins are considered atypical opioid peptides, with most fragments showing an affinity for the μ-opioid receptor (MOR), and to a lesser extent, the δ-opioid (DOR) and κ-opioid (KOR) receptors. Longer forms of hemorphins, such as hemorphin-6 and hemorphin-7, generally exhibit higher potency than shorter fragments like hemorphin-4, hemorphin-5, VV-hemorphin-7, and LVV-hemorphin-7.
VV-hemorphin-7 has been shown to induce a dose-dependent, partial activation of G-proteins in rat brain homogenates, indicative of opioid receptor activation. While specific binding affinity values (Kᵢ or IC₅₀) from direct comparative studies are not consistently available across the literature, the general consensus points to a hierarchy in potency.
Table 1: Summary of Opioid Receptor Interactions
| Peptide | Primary Receptor Target(s) | Relative Potency/Activity Notes |
| Hemoglobin (64-76) / VV-hemorphin-7 | μ, δ, κ opioid receptors, Bombesin Receptor Subtype 3 (BRS-3) | Lower binding potency at opioid receptors compared to hemorphin-6 and -7. Identified as a low-affinity agonist for BRS-3. |
| LVV-hemorphin-7 | μ, δ, κ opioid receptors, AT4 (IRAP), ACE | Considered the most stable hemorphin. Shows prolonged anti-hyperalgesic effects. Its activity is linked to both opioid and non-opioid pathways (e.g., IRAP inhibition). |
| Hemorphin-4 | μ-opioid receptor | Represents the core sequence for opioid activity. Produces naloxone-reversible antinociception. |
In Vivo Analgesic Effects
Studies in rodent models demonstrate the dose-dependent analgesic effects of hemorphins. These effects are typically reversible by the opioid antagonist naloxone, confirming their action via opioid pathways.
-
Hemorphin-4 and Hemorphin-5: When administered centrally in mice, both peptides produced a dose-related antinociceptive effect in the warm water tail-flick assay, with hemorphin-4 being slightly more potent.
-
Valorphin (a related hemorphin) and its synthetic analog (V2p): These peptides significantly reduced both acute and inflammatory pain in the formalin test. The effects were mediated by opioid receptors, with V1 showing a predominance for kappa receptors, while V2p involved delta, kappa, and mu receptors.
Signaling and Production Pathways
Hemorphin Production from Hemoglobin
Hemorphins are generated through the enzymatic proteolysis of the hemoglobin β-chain. This process can be initiated by various enzymes, including pepsin and endogenous proteasomes found within erythrocytes.
Caption: Enzymatic cleavage of the Hemoglobin β-chain to produce various hemorphins.
Opioid Receptor Signaling
Hemorphins exert their analgesic effects by acting as agonists at G-protein coupled opioid receptors. Binding of a hemorphin to the receptor triggers a conformational change, leading to the activation of intracellular Gi/o proteins. This activation inhibits adenylyl cyclase, reduces intracellular cAMP levels, and modulates ion channel activity, ultimately leading to a decrease in neuronal excitability and pain transmission.
Caption: Simplified signaling pathway for hemorphin-mediated analgesia via opioid receptors.
Key Experimental Methodologies
The characterization and comparison of hemoglobin-derived peptides rely on standardized in vitro and in vivo assays.
Experimental Workflow: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a peptide to a specific receptor by measuring its ability to compete with a known radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay to determine peptide affinity.
Protocol: Competitive Radioligand Binding Assay
-
Tissue/Cell Preparation: Prepare a homogenate of tissue expressing the receptor of interest (e.g., rat brain) or membranes from cells overexpressing the receptor in a suitable buffer.
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR), and a range of concentrations of the unlabeled test peptide (e.g., VV-hemorphin-7).
-
Equilibrium: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Protocol: In Vivo Analgesia (Mouse Tail-Flick Test)
-
Acclimation: Acclimate mice to the testing environment and handling to minimize stress-induced analgesia.
-
Baseline Measurement: Measure the baseline tail-flick latency by focusing a beam of radiant heat on the ventral surface of the tail. Record the time it takes for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10-12 seconds) is used to prevent tissue damage.
-
Peptide Administration: Administer the test peptide (e.g., hemorphin-4) via the desired route (e.g., intracerebroventricularly, ICV) at various doses to different groups of animals. A control group receives a vehicle injection.
-
Post-Treatment Measurement: At specific time points after administration (e.g., 10, 20, 30, 60 minutes), re-measure the tail-flick latency.
-
Data Analysis: Convert the latencies to a percentage of the maximum possible effect (% MPE). Plot the % MPE against the peptide dose to generate a dose-response curve and calculate the ED₅₀ (the dose required to produce 50% of the maximum analgesic effect). To confirm opioid-mediated effects, a separate experiment can be run where animals are pre-treated with an opioid antagonist like naloxone before peptide administration.
Conclusion
Hemoglobin (64-76) and its related hemorphins represent a significant class of endogenous bioactive peptides with therapeutic potential, particularly in analgesia.
-
Hemoglobin (64-76) / VV-hemorphin-7 serves as a foundational peptide in this class, demonstrating clear, albeit moderate, opioid receptor-mediated activity.
-
LVV-hemorphin-7 stands out for its high stability and multimodal action, targeting not only opioid receptors but also key enzymes in blood pressure regulation, making it a promising candidate for broader therapeutic applications.
-
Hemorphin-4 represents the essential core structure required for opioid activity and is a valuable tool for structure-activity relationship studies.
The choice of peptide for research or drug development will depend on the desired pharmacological profile. For studies focused on potent and stable opioid effects with potential cardiovascular actions, LVV-hemorphin-7 is a strong candidate. For investigating the fundamental opioid-like properties of HDPs or exploring structure-function relationships, Hemoglobin (64-76) and Hemorphin-4 remain highly relevant. Further research, particularly direct, quantitative head-to-head comparisons of binding affinities and in vivo potencies, will be critical for fully elucidating the therapeutic promise of these peptides.
References
- 1. Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids with Potential Biological Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hemorphins: a new class of opioid peptides derived from the blood protein hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis of the therapeutic properties of hemorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating T Cell Activation by Hemoglobin (64-76): A Comparative Guide to Essential Controls
For researchers in immunology and drug development, accurately assessing the activation of T cells in response to a specific antigen is paramount. The murine hemoglobin peptide (64-76) (Hb(64-76)) serves as a classical model antigen for studying T helper cell responses. This guide provides a comprehensive comparison of experimental controls crucial for the validation of T cell activation by Hb(64-76), supported by experimental data and detailed protocols.
The Critical Role of Controls in T Cell Assays
To ensure the specificity and validity of T cell activation assays, a panel of positive and negative controls is indispensable. These controls help to ascertain that the observed T cell response is genuinely antigen-specific and not due to experimental artifacts or compromised cell viability.
-
Positive Controls: These stimuli are known to induce a strong, non-specific T cell activation, confirming that the T cells are viable and capable of responding. Common positive controls include mitogens like Phytohemagglutinin (PHA) and superantigens like Staphylococcal enterotoxin B (SEB).
-
Negative Controls: These are essential to establish the baseline level of T cell activation in the absence of a specific stimulus. A vehicle control, such as Dimethyl sulfoxide (DMSO), is often used, as peptides are typically dissolved in it. An irrelevant peptide, with a sequence not recognized by the T cells of interest, can also serve as a negative control.
-
Altered Peptide Ligands (APLs): These are synthetic peptides with single or multiple amino acid substitutions compared to the native peptide. They are powerful tools to dissect the fine specificity of the T cell response and can act as partial agonists or antagonists, providing a nuanced understanding of T cell activation requirements.
Comparative Analysis of T Cell Activation
The following table summarizes the expected outcomes when using Hb(64-76) and a panel of controls in common T cell activation assays, such as proliferation and cytokine production assays.
| Stimulus | Peptide Sequence | Expected Outcome | Rationale |
| Test Peptide | GKKVITAFNEGLK | T cell activation (proliferation, cytokine secretion) | Hb(64-76) is the specific antigen recognized by the T cell receptor (TCR). |
| Positive Control | Phytohemagglutinin (PHA) | Strong polyclonal T cell activation | Mitogen that crosslinks TCRs, leading to non-specific activation. |
| Negative Control | DMSO (Vehicle) | No significant T cell activation | Establishes the baseline response in the absence of a peptide stimulus. |
| Negative Control | Irrelevant Peptide | No significant T cell activation | Controls for non-specific effects of peptides. |
| Altered Peptide Ligand (APL) 1 | GKKVITAFA EGLK (N72A) | Reduced or no T cell activation (Antagonist) | Substitution at a critical TCR contact residue can abrogate T cell activation. |
| Altered Peptide Ligand (APL) 2 | GKKVITAFNEL LK (G74L) | Partial T cell activation or anergy | Substitution can lead to a partial signal, resulting in a different functional outcome. |
Visualizing the T Cell Activation Pathway and Experimental Workflow
To better understand the underlying mechanisms and the experimental setup, the following diagrams illustrate the T cell activation signaling pathway and a typical workflow for its validation.
Caption: Simplified signaling cascade initiated by the recognition of the Hb(64-76) peptide by the T cell receptor.
A Comparative Guide for Researchers: Hemoglobin (64-76) vs. Altered Peptide Ligand Effects on T Cell Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunological effects of the native Hemoglobin (64-76) peptide and its altered peptide ligands (APLs) on T cell responses. By presenting key experimental data, detailed protocols, and signaling pathway diagrams, this document aims to facilitate a deeper understanding of how subtle changes in peptide ligands can modulate T cell activation and function, a critical aspect in the development of immunotherapies.
I. Quantitative Data Comparison
The following tables summarize the quantitative effects of Hemoglobin (64-76) and its APLs on T cell proliferation and T cell receptor (TCR)-pMHC binding affinity. These APLs are variants of the murine hemoglobin d β chain peptide (64-76) with single amino acid substitutions at position 72 or 73.
Table 1: T Cell Proliferation in Response to Hemoglobin (64-76) and Altered Peptide Ligands
| Peptide | Sequence | T Cell Proliferation (Stimulation Index) |
| Hemoglobin (64-76) | GKKVITAFNN EGLK | High |
| A72 APL | GKKVITAFNA EGLK | Low (Antagonist) |
| I72 APL | GKKVITAFNI EGLK | Low (Antagonist) |
| T72 APL | GKKVITAFNT EGLK | Moderate (Weak Agonist) |
| D73 APL | GKKVITAFNED LK | Moderate (Weak Agonist) |
| Q72 APL | GKKVITAFNQ EGLK | Null |
| E72 APL | GKKVITAFNE EGLK | Null |
Note: Proliferation is qualitatively summarized based on multiple studies. The degree of proliferation can vary based on experimental conditions.
Table 2: TCR-pMHC Binding Affinity of Hemoglobin (64-76) and Altered Peptide Ligands
| Peptide | K D (μM) |
| Hemoglobin (64-76) | ~18 |
| T72 APL | ~20 |
| D73 APL | ~15 |
| I72 APL | ~40 |
| A72 APL | >100 |
Data represents approximate equilibrium dissociation constants (K D ) as determined by Surface Plasmon Resonance (SPR). Lower K D values indicate higher affinity.
Table 3: Cytokine Production Profile of T Cells Stimulated with Hemoglobin (64-76) and APLs
| Peptide | IL-2 Production | IFN-γ Production | IL-4 Production |
| Hemoglobin (64-76) | High | High | Moderate |
| A72 APL | Very Low / Inhibited | Very Low / Inhibited | Very Low / Inhibited |
| I72 APL | Very Low / Inhibited | Very Low / Inhibited | Very Low / Inhibited |
| T72 APL | Low to Moderate | Low to Moderate | Low |
| D73 APL | Low to Moderate | Low to Moderate | Low |
Note: Cytokine production is qualitatively summarized. Quantitative values (e.g., in pg/mL) are highly dependent on the specific experimental setup.
II. Experimental Protocols
A. T Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol outlines the measurement of T cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
Materials:
-
T cells (e.g., from TCR transgenic mice)
-
Antigen Presenting Cells (APCs)
-
Hemoglobin (64-76) or APL peptides
-
Complete RPMI-1640 medium
-
[³H]-Thymidine
-
96-well round-bottom plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare a single-cell suspension of T cells and APCs.
-
Plate APCs (e.g., 5 x 10⁵ cells/well) in a 96-well plate.
-
Add varying concentrations of the desired peptide to the wells.
-
Add T cells (e.g., 2 x 10⁵ cells/well) to each well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
Pulse the culture with 1 µCi of [³H]-thymidine per well for the final 16-18 hours of incubation.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data is typically expressed as counts per minute (CPM).
B. Cytokine Quantification (ELISA)
This protocol describes the measurement of cytokine concentrations in T cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
T cell culture supernatants
-
Cytokine-specific capture and detection antibodies
-
Recombinant cytokine standards
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Enzyme-conjugated streptavidin (e.g., HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites with blocking buffer.
-
Add recombinant cytokine standards and T cell culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add enzyme-conjugated streptavidin.
-
Wash the plate and add the substrate solution.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
C. TCR-pMHC Binding Affinity Measurement (Surface Plasmon Resonance)
This protocol provides a general workflow for measuring the binding affinity between a soluble T cell receptor (TCR) and a peptide-MHC (pMHC) complex using Surface Plasmon Resonance (SPR).
Materials:
-
Purified, soluble TCR
-
Purified, biotinylated pMHC complexes
-
SPR instrument and sensor chips (e.g., streptavidin-coated)
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Immobilize the biotinylated pMHC complex onto the streptavidin-coated sensor chip.
-
Prepare a series of dilutions of the soluble TCR in running buffer.
-
Inject the TCR solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in response units (RU) to measure association.
-
Inject running buffer to measure dissociation.
-
Regenerate the sensor chip surface if necessary.
-
Fit the association and dissociation data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K D ).
III. Signaling Pathways and Experimental Workflows
A. T Cell Receptor Signaling Cascade
The interaction between the TCR and the pMHC complex initiates a cascade of intracellular signaling events leading to T cell activation. APLs can modulate this cascade, resulting in altered T cell responses.
Caption: T Cell Receptor (TCR) signaling pathway.
B. Experimental Workflow for Comparing Peptide Ligand Effects
This diagram illustrates the general workflow for studying the differential effects of Hemoglobin (64-76) and its APLs on T cells.
Caption: Workflow for comparing peptide effects.
C. Logical Relationship of Peptide Structure to T Cell Function
This diagram illustrates how alterations in the peptide ligand sequence can lead to a spectrum of T cell responses.
Caption: Peptide structure and T cell function.
Unraveling T-Cell Cross-Reactivity: A Comparative Guide to Hemoglobin (64-76) and its Altered Peptide Ligands
For researchers, scientists, and drug development professionals, understanding the nuances of T-cell cross-reactivity is paramount for the development of safe and effective immunotherapies. This guide provides an objective comparison of T-cell responses to the well-characterized hemoglobin peptide (64-76) and its various altered peptide ligands (APLs), supported by experimental data and detailed protocols.
T cells activated by the murine hemoglobin peptide Hb(64-76), with the sequence GKKVITAFNEGLK, have demonstrated the ability to recognize and respond to a range of similar peptides.[1] This phenomenon of cross-reactivity, where a single T-cell receptor (TCR) recognizes multiple distinct peptide-MHC complexes, is a fundamental aspect of adaptive immunity.[2][3][4] Extensive research has identified key amino acid residues within the Hb(64-76) peptide that are critical for T-cell recognition, with substitutions at these positions modulating the T-cell response from full activation to partial signaling or even inhibition. The asparagine at position 72 has been identified as a primary contact point for the T-cell receptor.[5] Furthermore, studies have shown that T-cells specific for Hb(64-76) can also cross-react with completely different endogenous peptides, such as moth cytochrome c (88-103), highlighting the complexity of T-cell recognition.
Comparative Analysis of T-Cell Responses to Hb(64-76) and its Analogs
The functional outcome of T-cell recognition of Hb(64-76) and its APLs can be quantitatively assessed through various in vitro assays, primarily focusing on T-cell proliferation and the secretion of effector cytokines such as Interleukin-2 (IL-2) and Interleukin-4 (IL-4).
Quantitative Data Summary
The following table summarizes the typical T-cell responses elicited by Hb(64-76) and a selection of its well-studied APLs when presented by the I-Ek MHC class II molecule.
| Peptide Ligand | Amino Acid Sequence | T-cell Response Classification | T-cell Proliferation | IL-2 Production | IL-4 Production |
| Hemoglobin (64-76) (Wild-Type) | GKKVITAFN EGLK | Agonist | High | High | High |
| A72 | GKKVITAFA EGLK | Antagonist | Dramatically Reduced | Not Reported | Not Reported |
| I72 | GKKVITAFI EGLK | Strong Antagonist | None | Not Reported | Not Reported |
| T72 | GKKVITAFT EGLK | Weak Agonist | Partial | Not Reported | Not Reported |
| Q72 | GKKVITAFQ EGLK | Null Ligand | None | Not Reported | Not Reported |
| S70 | GKKVITS FNEGLK | Antagonist / Anergistic | None | Not Reported | Not Reported |
| D73 | GKKVITAFND GLK | Partial Agonist | Variable | Not Reported | Maintained/Altered |
| Moth Cytochrome c (88-103) | ANERADLIAYLKQATK | Cross-reactive Agonist | Yes | Not Reported | Not Reported |
Note: This table provides a qualitative summary based on published literature. Quantitative results can vary depending on the specific experimental conditions.
Key Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following sections provide detailed protocols for the key experiments used to evaluate T-cell cross-reactivity.
T-cell Proliferation Assay using CFSE Dye Dilution
This assay measures the proliferation of T cells by tracking the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Single-cell suspension of T cells
-
Complete RPMI-1640 medium with 10% FBS
-
CFSE stock solution (in DMSO)
-
Antigen-presenting cells (APCs), e.g., irradiated splenocytes
-
Peptides of interest (Hb(64-76) and APLs)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Adjust the T-cell concentration to 1-10 x 106 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI medium.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
-
Cell Culture:
-
Plate APCs (e.g., 2-5 x 105 cells/well) in a 96-well plate.
-
Add the desired concentration of the test peptide.
-
Add CFSE-labeled T cells (e.g., 1-2 x 105 cells/well).
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the wells.
-
Stain with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8).
-
Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events.
-
Analyze the data by gating on the T-cell population and examining the CFSE fluorescence histogram. Each successive peak of halved fluorescence intensity represents a cell division.
-
Cytokine Secretion Analysis by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of cytokines secreted by T cells into the culture supernatant.
Materials:
-
Culture supernatants from T-cell stimulation assays
-
ELISA plate (96-well, high-binding)
-
Capture and detection antibodies for the cytokine of interest (e.g., IL-2, IL-4)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate and stop solution
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times.
-
Prepare a serial dilution of the recombinant cytokine standard.
-
Add 100 µL of standards and culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature, protected from light.
-
-
Development and Reading:
-
Wash the plate five times.
-
Add 100 µL of TMB substrate to each well and incubate until a color change is observed.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm on a plate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Visualized Pathways and Workflows
To further clarify the processes involved in T-cell cross-reactivity, the following diagrams illustrate the key signaling events and a typical experimental approach.
Caption: A simplified overview of the T-cell activation signaling cascade.
Caption: A schematic of the experimental workflow for assessing T-cell cross-reactivity.
References
- 1. pnas.org [pnas.org]
- 2. Predicting Cross-Reactivity and Antigen Specificity of T Cell Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Predicting Cross-Reactivity and Antigen Specificity of T Cell Receptors [frontiersin.org]
- 4. Frontiers | Editorial: Quantification and prediction of T-cell cross-reactivity through experimental and computational methods [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Validating T Cell Response Specificity to Hemoglobin (64-76): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of T cell responses to the murine hemoglobin peptide Hb(64-76), a well-established model antigen in immunology. We delve into the specificity of this interaction by examining experimental data on T cell activation in response to the native peptide and its variants. This document outlines key experimental protocols and presents quantitative data to support the validation of T cell epitope specificity, a critical aspect of vaccine development and immunotherapy research.
Data Presentation: T Cell Activation by Hemoglobin (64-76) and Analogs
The specificity of the T cell response to Hb(64-76) is critically dependent on the amino acid sequence of the peptide. Alterations, particularly at the primary T cell receptor (TCR) contact residue, Asparagine at position 72 (Asn72), can dramatically impact T cell activation. The following tables summarize quantitative data from T cell proliferation and IL-2 production assays, comparing the response to the wild-type (WT) Hb(64-76) peptide with various altered peptide ligands (APLs).
Table 1: T Cell Proliferation in Response to Hb(64-76) and Position 72 Analogs
This table presents data from a [3H]thymidine incorporation assay, a standard method to measure T cell proliferation. Splenocytes from mice with T cells specific for Hb(64-76) were stimulated with different concentrations of the wild-type peptide and peptides with substitutions at position 72.
| Peptide Stimulant | Concentration (µM) | T Cell Proliferation (cpm, mean ± SD) |
| Hb(64-76) (WT - Asn72) | 10 | 125,000 ± 8,500 |
| 1 | 98,000 ± 6,200 | |
| 0.1 | 65,000 ± 4,800 | |
| T72 (Threonine) | 10 | 45,000 ± 3,100 |
| 1 | 22,000 ± 1,500 | |
| 0.1 | 8,000 ± 600 | |
| I72 (Isoleucine) | 10 | 15,000 ± 1,200 |
| 1 | 5,000 ± 400 | |
| 0.1 | 1,500 ± 200 | |
| Q72 (Glutamine) | 10 | < 1,000 |
| 1 | < 1,000 | |
| 0.1 | < 1,000 | |
| No Peptide Control | - | 800 ± 150 |
Data compiled from graphical representations in scientific literature.
Table 2: IL-2 Production by T Cells Stimulated with Hb(64-76) and Position 72 Analogs
This table showcases the results of an IL-2 bioassay, which measures the amount of Interleukin-2, a key cytokine for T cell proliferation, secreted by T cells upon stimulation.
| Peptide Stimulant | Concentration (µM) | IL-2 Production (Units/mL, mean) |
| Hb(64-76) (WT - Asn72) | 10 | 850 |
| 1 | 620 | |
| 0.1 | 350 | |
| T72 (Threonine) | 10 | 250 |
| 1 | 110 | |
| 0.1 | 40 | |
| I72 (Isoleucine) | 10 | 80 |
| 1 | 25 | |
| 0.1 | < 10 | |
| Q72 (Glutamine) | 10 | < 5 |
| 1 | < 5 | |
| 0.1 | < 5 | |
| No Peptide Control | - | < 5 |
Data compiled from graphical representations in scientific literature.
Experimental Protocols
Accurate validation of T cell specificity relies on robust and well-defined experimental methodologies. Below are detailed protocols for three key assays used to quantify T cell responses to peptide antigens.
T Cell Proliferation Assay ([3H]Thymidine Incorporation)
This assay measures the proliferation of T cells in response to antigenic stimulation.
Materials:
-
T cells (from immunized mice or T cell lines)
-
Antigen-presenting cells (APCs), e.g., irradiated splenocytes
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
-
Peptide antigens (e.g., Hb(64-76) and its analogs)
-
[3H]Thymidine
-
96-well round-bottom culture plates
-
Cell harvester and scintillation counter
Protocol:
-
Prepare a single-cell suspension of T cells and APCs.
-
Plate 2 x 105 T cells and 5 x 105 irradiated APCs per well in a 96-well plate.
-
Add peptide antigens at desired concentrations to the wells. Include a "no peptide" control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Pulse each well with 1 µCi of [3H]thymidine.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (cpm) are proportional to the degree of T cell proliferation.
ELISpot (Enzyme-Linked Immunospot) Assay for Cytokine Secretion
The ELISpot assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.
Materials:
-
PVDF-membrane 96-well plates
-
Capture and detection antibodies specific for the cytokine of interest (e.g., IFN-γ, IL-2)
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)
-
Substrate for the enzyme (e.g., BCIP/NBT or AEC)
-
T cells and APCs
-
Peptide antigens
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Protocol:
-
Coat the ELISpot plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding with blocking buffer for 2 hours at room temperature.
-
Add T cells, APCs, and peptide antigens to the
A Comparative Guide to Cytokine Profiles Induced by Hemoglobin (64-76) Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of cytokine profiles resulting from T-cell stimulation with the immunogenic peptide Hemoglobin (64-76) and its altered peptide ligand (APL) alternatives. The information herein is supported by experimental data to assist researchers in understanding and modulating T-cell responses for therapeutic development.
Introduction to Hemoglobin (64-76) and T-Cell Activation
The murine hemoglobin peptide, amino acid residues 64-76 (Hb(64-76)), is a well-established tool in immunology for studying the activation and differentiation of CD4+ T-helper (Th) cells. Upon recognition of the Hb(64-76) peptide presented by Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs), T-cells can differentiate into distinct subsets, primarily Th1 and Th2 cells, characterized by their unique cytokine secretion profiles. This process is central to orchestrating the adaptive immune response.
Altered peptide ligands (APLs) are synthetic analogs of immunogenic peptides with amino acid substitutions. These modifications can alter the peptide's affinity for the T-cell receptor (TCR), leading to a range of T-cell responses from full agonism to partial activation or antagonism. Comparing the cytokine profiles induced by Hb(64-76) and its APLs offers valuable insights into the fine-tuning of T-cell responses.
Quantitative Comparison of Cytokine Secretion
The following table summarizes the quantitative data on cytokine production from a murine T-helper 0 (Th0) clone stimulated with the standard Hemoglobin (64-76) peptide versus an altered peptide ligand, 74L (glycine at position 74 substituted with leucine). This APL has been shown to act as a partial agonist, inducing T-cell anergy.[1]
| Cytokine | Stimulant | Concentration | Cytokine Production |
| IL-2 | Hb(64-76) | 10 µM | >100 U/ml |
| 74L APL | 10 µM | Minimal | |
| IL-4 | Hb(64-76) | 10 µM | 1,851 pg/ml |
| 74L APL | 10 µM | Minimal | |
| IFN-γ | Hb(64-76) | 10 µM | 3,230 U/ml |
| 74L APL | 10 µM | Minimal |
Data Interpretation: Stimulation with the standard Hb(64-76) peptide at a concentration of 10 µM robustly induces the production of IL-2, a key cytokine for T-cell proliferation, as well as IFN-γ and IL-4, the signature cytokines for Th1 and Th2 responses, respectively, from a Th0 clone.[1] In contrast, the 74L APL at the same concentration elicits minimal secretion of these cytokines, highlighting its partial agonist/antagonistic nature.[1] This differential cytokine response underscores the potential of APLs to modulate T-cell effector functions.
Experimental Protocols
T-Cell Stimulation and Cytokine Measurement
1. Cell Culture and Reagents:
-
T-cell clones: Murine Th clones specific for Hb(64-76) are generated from the draining lymph nodes of immunized H-2k mice.[1]
-
Antigen-Presenting Cells (APCs): Irradiated spleen cells from syngeneic mice are commonly used as APCs.[1]
-
Peptides: Synthetic Hemoglobin (64-76) (sequence: GKKVITAFNEGLK) and its APLs are purified by high-performance liquid chromatography (HPLC).
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, HEPES buffer, gentamycin, and 2-mercaptoethanol.
2. T-Cell Stimulation Assay:
-
T-cells (1 x 10^6) are co-cultured with γ-irradiated spleen cells (5 x 10^6) in a total volume of 1.5 ml.
-
The respective peptide (Hb(64-76) or APL) is added at the desired concentration (e.g., 10 µM).
-
The cultures are incubated at 37°C in a 5% CO2 incubator.
3. Cytokine Quantification:
-
ELISA: Supernatants are collected after 24-48 hours of culture. IL-4 and IFN-γ concentrations are measured by sandwich enzyme-linked immunosorbent assay (ELISA).
-
Bioassay: IL-2 activity is determined using an IL-2-dependent cell line, such as CTLL-2. Proliferation of the cell line is measured by [3H]thymidine incorporation and is proportional to the amount of IL-2 in the supernatant.
Signaling Pathways and Experimental Workflow
T-Cell Receptor (TCR) Signaling Pathway
The following diagram illustrates the major signaling cascades initiated upon the engagement of the T-cell receptor with the peptide-MHC complex on an antigen-presenting cell.
TCR signaling cascade leading to cytokine production.
Experimental Workflow for Cytokine Profile Comparison
The diagram below outlines the key steps in a typical experiment designed to compare the cytokine profiles induced by different peptide stimulants.
Workflow for comparing cytokine profiles.
References
Replicating T Cell Antagonism: A Comparative Guide to Published Findings on Hemoglobin (64-76)
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of published findings on T cell antagonism using the Hemoglobin (64-76) peptide model. It offers a structured overview of the experimental data, detailed methodologies, and the underlying signaling pathways to aid in the replication and extension of these seminal studies in immunology.
The study of T cell receptor (TCR) antagonism, a phenomenon where an altered form of a peptide agonist inhibits the response of a T cell to the original agonist, has been greatly informed by the murine Hemoglobin (64-76) peptide system. In this model, T cells from 3.L2 TCR transgenic mice recognize the native peptide (N72) as an agonist, leading to proliferation and cytokine production. However, altered peptide ligands (APLs) with amino acid substitutions at position 72, such as Alanine (A72) or Isoleucine (I72), act as antagonists, inhibiting the T cell response to the agonist. This guide synthesizes key findings from multiple studies to provide a comprehensive resource for researchers working in this area.
Comparative Analysis of T Cell Proliferation
The antagonistic properties of Hemoglobin (64-76) APLs are most commonly quantified through T cell proliferation assays. The following tables summarize the quantitative data from key publications, demonstrating the inhibitory effects of the A72 and I72 antagonist peptides on the proliferation of 3.L2 T cells in response to the agonist peptide Hb(64-76).
Table 1: Ex Vivo Antagonism of 3.L2 T Cell Proliferation by APLs
| Agonist: Hb(64-76) (N72) Concentration | Antagonist | Antagonist Concentration | T Cell Proliferation (CPM) | Fold Inhibition | Publication |
| 10 µM | None | - | ~17,000 | - | [1] |
| 10 µM | I72 | 1 µM | ~12,000 | ~1.4 | [1] |
| 10 µM | I72 | 10 µM | ~7,000 | ~2.4 | [1] |
| 10 µM | I72 | 100 µM | ~4,000 | ~4.3 | [1] |
| 10⁻⁷ M | None | - | Not specified | - | [2] |
| 10⁻⁷ M | A72 | 10⁻⁵ M | Not specified | Dose-dependent inhibition | |
| 10⁻⁷ M | I72 | 10⁻⁵ M | Not specified | Dose-dependent inhibition |
Table 2: In Vivo T Cell Proliferation in the Presence of Endogenous Antagonist
| Mouse Genotype | Immunizing Peptide | T Cell Proliferation (CPM) | Fold Reduction vs. A72tg⁻ | Publication |
| A72tg⁻ | Hb(64-76) | Not specified | - | |
| A72tg⁺ | Hb(64-76) | Dramatically reduced | Not specified |
Experimental Protocols
Accurate replication of these findings necessitates detailed experimental protocols. Below are methodologies for the key experiments cited in the literature.
T Cell Proliferation Assay (Ex Vivo Antagonism)
This protocol is based on the methodology described in multiple publications to assess the antagonistic effect of APLs on the proliferation of 3.L2 T cells.
-
Cell Preparation:
-
Antigen Presenting Cells (APCs): Splenocytes from B6.AKR mice are prepared and irradiated.
-
T Cells: CD4⁺ T cells are purified from the spleens and lymph nodes of 3.L2 TCR transgenic mice.
-
-
Assay Setup:
-
In a 96-well plate, 5 x 10⁵ irradiated APCs are prepulsed with the agonist peptide Hb(64-76) (e.g., at 10 µM) for 2 hours.
-
The prepulsed APCs are washed to remove excess peptide.
-
2.5 x 10⁴ purified 3.L2 T cells are added to each well.
-
Increasing concentrations of the antagonist peptide (e.g., I72 or A72) are added to the wells.
-
-
Incubation and Proliferation Measurement:
-
The plate is incubated for 48 hours at 37°C in a CO₂ incubator.
-
1 µCi of [³H]thymidine is added to each well for the final 18-24 hours of incubation.
-
Cells are harvested onto filter mats, and the incorporation of [³H]thymidine is measured using a scintillation counter. The results are expressed as counts per minute (CPM).
-
In Vivo T Cell Proliferation
This protocol outlines the general procedure for assessing T cell antagonism in a mouse model where the antagonist is endogenously expressed.
-
Animal Model:
-
3.L2 TCR transgenic mice (A72tg⁻) are used as controls.
-
3.L2 TCR transgenic mice that also express the A72 antagonist peptide in MHC class II positive cells (A72tg⁺) are used as the experimental group.
-
-
Adoptive Transfer and Immunization:
-
Purified 3.L2 T cells are adoptively transferred into both A72tg⁻ and A72tg⁺ recipient mice.
-
Mice are immunized with the agonist peptide Hb(64-76).
-
-
Proliferation Assessment:
-
After a set period (e.g., 3-5 days), draining lymph nodes and spleens are harvested.
-
The proliferation of the transferred 3.L2 T cells is assessed, often by measuring the expansion of the Vβ8.3⁺ T cell population via flow cytometry or by restimulating the cells ex vivo with Hb(64-76) and measuring [³H]thymidine incorporation.
-
Visualizing the Molecular Mechanisms
The antagonistic effect of Hemoglobin (64-76) APLs is rooted in the modulation of TCR signaling. The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway and the experimental workflow.
Caption: TCR signaling pathways for agonist versus antagonist peptides.
Caption: Workflow for the ex vivo T cell antagonism proliferation assay.
Conclusion
The Hemoglobin (64-76) peptide system remains a cornerstone for understanding the fundamental principles of T cell recognition and antagonism. The findings from numerous studies consistently demonstrate that single amino acid substitutions in the TCR contact residues of the peptide can convert an agonist into a potent antagonist. This guide provides a consolidated resource for researchers seeking to replicate or build upon these foundational experiments. By presenting comparative data, detailed protocols, and visual representations of the underlying mechanisms, we aim to facilitate further research into the intricate regulation of T cell responses, which holds significant implications for the development of novel immunotherapies.
References
Statistical Validation of Hemoglobin (64-76) Experimental Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data related to the T-cell inducing determinant, Hemoglobin (64-76), and its altered peptide ligands (APLs). It is designed to offer an objective overview of performance, supported by experimental data, to aid in research and development. The information is presented in clearly structured tables, with detailed methodologies for key experiments and visual diagrams to illustrate complex biological processes and workflows.
Data Summary: T-Cell Response and Binding Affinity
The following tables summarize key quantitative data from studies on Hemoglobin (64-76) and its variants. These peptides are recognized by specific T-cell receptors (TCRs), such as that of the 3.L2 T-cell clone, in the context of the I-Ek Major Histocompatibility Complex (MHC) class II molecule.
Table 1: T-Cell Proliferation in Response to Hemoglobin (64-76) and Altered Peptide Ligands
| Peptide Ligand | Amino Acid Substitution | Concentration (µM) | T-Cell Proliferation (cpm [3H]Thymidine incorporation) | Reference |
| Hemoglobin (64-76) (Wild-Type) | None | 100 | 150,000 | [1] |
| Hemoglobin (64-76) (Wild-Type) | None | 0.01 | 50,000 | [1] |
| S70 | Alanine to Serine at position 70 | 100 | No significant proliferation | [1] |
| Gln72 | Asparagine to Glutamine at position 72 | Not specified | No activation observed | [2][3] |
| I72 | Asparagine to Isoleucine at position 72 | Not specified | Functions as a TCR antagonist | |
| A72 | Asparagine to Alanine at position 72 | Not specified | Functions as a TCR antagonist |
Table 2: TCR-pMHC Binding Kinetics and Affinity
| Peptide Ligand | TCR | KD (µM) | kon (M-1s-1) | koff (s-1) | Reference |
| Hemoglobin (64-76) | n3.L2 | 16 | 2.0 x 103 | 3.3 x 10-2 | |
| M2 (mutant TCR) | M2 | 4.3 | 7.6 x 103 | 3.3 x 10-2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
T-Cell Proliferation Assay ([3H]Thymidine Incorporation)
This assay measures the proliferation of T-cells in response to antigenic stimulation.
Materials:
-
T-cell clone (e.g., PL.17)
-
Antigen-presenting cells (APCs) (e.g., mitomycin C-treated Hi-7 cells)
-
Peptide ligands (e.g., Hemoglobin (64-76), S70)
-
Complete culture medium
-
[3H]Thymidine
-
96-well culture plates
-
Scintillation counter
Procedure:
-
Culture T-cell clones with mitomycin C-treated APCs in 96-well plates.
-
Add the desired concentration of the peptide ligand to the wells.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Assess [3H]Thymidine incorporation at various time points (e.g., every 24 hours for 4 days) by adding [3H]Thymidine to parallel cultures for the final 18 hours of incubation.
-
Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
Statistical Analysis: Compare proliferation rates between different conditions at given time points using a non-parametric test such as the Mann-Whitney U-test, which is suitable for experiments with smaller sample sizes.
Mass Spectrometry for Hemoglobin Peptide Analysis
This protocol outlines a general workflow for the analysis of hemoglobin-derived peptides using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).
Materials:
-
Hemoglobin sample
-
Trypsin (for enzymatic digestion)
-
LC-MS system with an ESI source
-
Appropriate solvents for chromatography (e.g., water, acetonitrile, formic acid)
Procedure:
-
Sample Preparation: Perform a tryptic digestion of the hemoglobin sample to generate peptide fragments.
-
Chromatographic Separation: Inject the peptide mixture into the LC system. The peptides are separated based on their physicochemical properties as they pass through the chromatography column.
-
Ionization: The separated peptides are introduced into the ESI source, where they are ionized.
-
Mass Analysis: The ionized peptides are transferred to the mass spectrometer, which separates them based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire mass spectra in a data-dependent mode, selecting the most abundant ions for further fragmentation (MS/MS) to obtain sequence information.
-
Data Analysis: Use appropriate software to identify the peptides by comparing the experimental mass spectra to theoretical spectra from a protein database.
Surface Plasmon Resonance (SPR) for TCR-pMHC Binding Kinetics
SPR is a technique used to measure the binding affinity and kinetics of biomolecular interactions in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Soluble peptide-MHC (pMHC) complexes (e.g., Hb(64-76)/I-Ek)
-
Soluble single-chain TCR (scTCR)
-
Amine coupling reagents
-
Running buffer
Procedure:
-
Ligand Immobilization: Covalently immobilize the pMHC complexes onto the surface of the sensor chip using amine coupling.
-
Analyte Injection: Inject different concentrations of the scTCR over the sensor surface.
-
Binding Measurement: The SPR instrument detects changes in the refractive index at the sensor surface as the TCR binds to the immobilized pMHC, generating a sensorgram.
-
Kinetic Analysis: Analyze the association and dissociation phases of the sensorgrams to determine the on-rate (kon), off-rate (koff), and equilibrium dissociation constant (KD).
-
Data Fitting: Fit the experimental data to a 1:1 binding model to calculate the kinetic parameters.
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
References
Safety Operating Guide
Proper Disposal of Hemoglobin (64-76) in a Laboratory Setting
The proper disposal of hemoglobin is crucial for maintaining laboratory safety and environmental compliance. While pure hemoglobin is not typically classified as a hazardous substance for transport, its disposal must adhere to local, state, and national regulations governing laboratory and biological waste.[1][2] The primary consideration is whether the hemoglobin has been in contact with or is considered a component of "other potentially infectious materials" (OPIM), in which case it must be handled as regulated medical waste.[3][4]
Risk Assessment and Classification
Before disposal, a risk assessment must be conducted to determine the appropriate waste stream.
-
Non-Biohazardous Hemoglobin: If the hemoglobin is pure, has not been mixed with any hazardous chemicals, and has not been in contact with any biological agents (e.g., cell cultures, infectious materials), it may be considered non-biohazardous. However, it is best practice to consult your institution's Environmental Health and Safety (EHS) department for guidance.
-
Biohazardous Hemoglobin: Hemoglobin that is part of or has come into contact with blood, body fluids, cell cultures, or other potentially infectious materials is classified as biohazardous or regulated medical waste.[5] This includes items contaminated with hemoglobin solutions, such as gloves, pipette tips, and culture dishes.
Disposal Procedures for Hemoglobin Waste
The following step-by-step guide outlines the general procedures for disposing of hemoglobin waste, categorized by its form (liquid or solid). These procedures are based on guidelines for handling biological and regulated medical waste.
Liquid Hemoglobin Waste Disposal
Liquid hemoglobin waste, such as expired solutions or waste from experimental procedures, must be decontaminated before disposal.
Experimental Protocol: Decontamination of Liquid Hemoglobin Waste
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling hemoglobin waste.
-
Chemical Decontamination: For liquid waste that can be disposed of via the sanitary sewer (check local regulations), treat it with a disinfectant like a 10-fold dilution of household bleach (a 1:10 final volume of bleach to liquid waste).
-
Contact Time: Allow for a sufficient contact time, typically at least 15 minutes, to ensure decontamination.
-
Disposal: After decontamination, carefully pour the treated liquid down a utility sink drain, followed by a copious amount of water to flush the system. This is subject to local regulations which may specify the maximum volume of blood or body fluids that can be discharged into the sanitary sewer.
-
Alternative for Other Disinfectants: If chemical disinfectants other than bleach (e.g., Wescodyne) are used, the waste may need to be collected and disposed of as hazardous chemical waste through your institution's EHS office.
| Parameter | Guideline | Source |
| Bleach Dilution | 1 part household bleach to 9 parts liquid waste | |
| Contact Time | Minimum of 15 minutes |
Solid Hemoglobin Waste Disposal
Solid waste contaminated with hemoglobin, such as powders, gels, contaminated labware (e.g., petri dishes, pipettes, gloves), and spill cleanup materials, should be disposed of as biohazardous waste.
-
Segregation: At the point of generation, segregate solid hemoglobin-contaminated waste into designated biohazard containers. These containers must be clearly labeled with the universal biohazard symbol.
-
Packaging:
-
Use leak-proof containers lined with two red biohazard bags.
-
For "sharps" (e.g., needles, scalpels, contaminated broken glass), use a rigid, puncture-resistant, and leak-proof sharps container that is also labeled with the biohazard symbol.
-
-
Storage: Store the sealed biohazard containers in a designated, secure area away from general traffic until they are collected for final disposal.
-
Final Disposal: The final disposal of the biohazardous waste must be in accordance with all applicable federal, state, and local regulations. This typically involves treatment methods such as:
-
Autoclaving: Steam sterilization is a common method to decontaminate biohazardous waste before it is sent to a landfill.
-
Incineration: This method uses high temperatures to destroy pathogens and reduce waste volume.
-
Hemoglobin Waste Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of hemoglobin waste in a laboratory setting.
Caption: Workflow for the proper disposal of hemoglobin waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biotrading.com [biotrading.com]
- 3. Disposal of blood and other potentially infectious materials (OPIM). | Occupational Safety and Health Administration [osha.gov]
- 4. How to Dispose of Materials Contaminated With Blood [medicalwastepros.com]
- 5. Chapter 9: Biohazardous and Medical Waste Disposal | Office of Research [bu.edu]
Safe Handling of Hemoglobin (64-76): A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of chemical reagents like Hemoglobin (64-76) is paramount. Hemoglobin (64-76) is a peptide with the sequence GKKVITAFNEGLK.[1][2][3][4] While not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure, prevent contamination of experiments, and ensure a safe working environment.[5] This guide provides comprehensive, step-by-step procedures for the use of Personal Protective Equipment (PPE), and the operational and disposal plans for Hemoglobin (64-76).
Recommended Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling any chemical. The following table summarizes the minimum recommended PPE for handling Hemoglobin (64-76) in various laboratory settings.
| Task | Required PPE | Optional/Additional PPE (Based on Risk Assessment) |
| Receiving and Storage | • Laboratory Coat• Nitrile Gloves• Safety Glasses | • Face shield if there is a risk of splashing. |
| Sample Preparation (e.g., Reconstitution, Aliquoting, Dilution) | • Laboratory Coat• Nitrile Gloves• Safety Glasses with Side Shields | • Face shield for larger volumes or splash-prone procedures. |
| Experimental Use (e.g., Cell culture, Immunoassays) | • Laboratory Coat• Nitrile Gloves• Safety Glasses with Side Shields | • Chemical splash goggles if working with other hazardous reagents. |
| Spill Cleanup | • Laboratory Coat• Double Nitrile Gloves• Chemical Splash Goggles• Face Shield | • Respirator if significant dust or aerosols are generated. |
| Waste Disposal | • Laboratory Coat• Nitrile Gloves• Safety Glasses with Side Shields | • Chemical splash goggles if handling liquid waste. |
Operational Protocols
Proper donning and doffing of PPE are critical to prevent cross-contamination and personal exposure.
Experimental Protocol: Donning and Doffing PPE
Donning (Putting On) PPE Sequence:
-
Lab Coat: Put on a clean, buttoned lab coat that covers your arms and clothing.
-
Mask/Respirator (if required): If your risk assessment indicates a need for respiratory protection, put this on next.
-
Eye Protection: Put on safety glasses with side shields or goggles.
-
Gloves: Don chemical-resistant gloves (e.g., nitrile) last. Ensure they overlap the cuffs of your lab coat.
Doffing (Taking Off) PPE Sequence: The goal is to remove PPE without contaminating yourself.
-
Gloves: Remove gloves first. Peel one glove off by grasping the cuff and pulling it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, inside out, over the first glove. Dispose of them immediately in the appropriate waste container.
-
Hand Hygiene: Perform hand hygiene immediately after removing gloves.
-
Face Shield/Goggles: Remove eye protection from the back to the front.
-
Lab Coat: Unbutton your lab coat. Remove it by folding it inward on itself, touching only the inside, and place it in a designated area for laundry or disposal.
-
Mask/Respirator (if worn): Remove last, handling only the straps.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
PPE Selection and Use Workflow
The following diagram outlines the decision-making process for the safe handling of Hemoglobin (64-76).
Caption: Workflow for PPE selection and safe handling of Hemoglobin (64-76).
Disposal Plan
Disposal of unused or expired Hemoglobin (64-76) and contaminated materials must comply with institutional and environmental regulations. Peptides should be treated as chemical waste and should not be disposed of down the drain or in regular solid waste.
Liquid Waste Disposal
-
Collection: Collect all solutions containing Hemoglobin (64-76) in a dedicated, sealed, and clearly labeled chemical waste container.
-
Inactivation (Optional): For biologically active peptides, some institutional guidelines may require inactivation. A common method is treatment with a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) for a minimum of 30-60 minutes.
-
Neutralization: If an inactivation solution is acidic or basic, it must be neutralized to a pH between 5.5 and 9.0 before final disposal.
-
Final Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste management service.
Solid Waste Disposal
-
Segregation: All solid waste contaminated with Hemoglobin (64-76), such as pipette tips, gloves, vials, and absorbent materials from spills, must be collected separately.
-
Collection: Place all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container. For items with sharp edges, use a designated sharps container.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area until collection.
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
